3-Benzylmorpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXCLMMIDIVSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7684-27-7 | |
| Record name | 3-benzylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Benzylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-benzylmorpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a single, comprehensive source detailing the synthesis and full characterization of this compound, this guide consolidates information from various established methods for the synthesis of substituted morpholines and provides expected characterization data based on analogous compounds and spectroscopic principles.
Introduction
Morpholine and its derivatives are pivotal structural motifs in a vast array of biologically active compounds. The incorporation of a morpholine ring can enhance the pharmacological profile of a molecule by improving its solubility, metabolic stability, and receptor-binding affinity. This compound, a specific substituted morpholine, holds potential as a key intermediate or a final active pharmaceutical ingredient (API). Its structural similarity to known anorectic and stimulant compounds like phenmetrazine suggests its potential utility in the development of new therapeutics. This guide outlines a plausible synthetic route and the analytical techniques required for the unambiguous characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through various strategies common in heterocyclic chemistry. A prevalent and logical approach involves the cyclization of a suitably substituted amino alcohol. The following protocol is a representative example based on established methods for the synthesis of 3-substituted morpholines.
Synthetic Pathway Overview
The synthesis commences with the N-protection of 2-amino-3-phenyl-1-propanol, followed by an intramolecular cyclization to form the morpholine ring, and subsequent deprotection to yield the target compound.
Spectroscopic Profile of 3-Benzylmorpholine: A Technical Guide
This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 3-Benzylmorpholine. Designed for researchers, scientists, and professionals in drug development, this document outlines the key spectral characteristics, experimental methodologies for their acquisition, and a logical workflow for spectroscopic analysis.
Introduction to this compound
This compound is an organic compound featuring a morpholine ring substituted with a benzyl group at the 3-position. Its chemical formula is C₁₁H₁₅NO, and its structure is foundational in various areas of medicinal chemistry.[1] Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in research and development settings.
Chemical Structure:
-
Molecular Formula: C₁₁H₁₅NO
-
Molar Mass: 177.24 g/mol [1]
-
IUPAC Name: this compound
-
CAS Number: 7684-27-7[1]
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, the key signals in ¹H and ¹³C NMR spectra are influenced by the morpholine ring's chair conformation and the electronic effects of the benzyl substituent.[2][3]
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - |
| Morpholine H-2ax | ~3.90 | ddd | J ≈ 11.0, 11.0, 3.0 |
| Morpholine H-2eq | ~3.75 | ddd | J ≈ 11.0, 3.0, 3.0 |
| Morpholine H-3 | ~3.05 | Multiplet | - |
| Benzyl CH₂ | 2.85 (dd), 2.65 (dd) | Doublet of Doublets | J ≈ 13.5, 4.5 and 13.5, 8.5 |
| Morpholine H-5ax | ~2.80 | ddd | J ≈ 12.0, 12.0, 3.0 |
| Morpholine H-5eq | ~2.60 | ddd | J ≈ 12.0, 3.0, 3.0 |
| Morpholine H-6ax | ~3.60 | ddd | J ≈ 11.5, 11.5, 3.0 |
| Morpholine H-6eq | ~3.45 | ddd | J ≈ 11.5, 3.0, 3.0 |
| Morpholine NH | 1.50 - 2.50 | Broad Singlet | - |
Note: Data are predicted based on typical values for morpholine derivatives and may vary with solvent and experimental conditions.[2]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | ~138 |
| Aromatic CH | ~129, ~128, ~126 |
| Morpholine C-2 | ~72 |
| Morpholine C-6 | ~68 |
| Morpholine C-3 | ~55 |
| Morpholine C-5 | ~47 |
| Benzyl CH₂ | ~40 |
Note: Data are predicted based on typical values for substituted morpholines and related structures.[2]
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule by their characteristic vibrational frequencies.[4] The spectrum of this compound is expected to show absorptions corresponding to N-H, C-H (aromatic and aliphatic), C-O, and C-N bonds.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2800 - 3000 | Medium to Strong |
| Aromatic C=C Bending | 1600, 1495, 1450 | Medium to Strong |
| C-H Bending (CH₂) | 1440 - 1470 | Medium |
| C-O-C Stretch (Ether) | 1080 - 1150 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
| Aromatic C-H Out-of-Plane Bending | 690 - 770 | Strong |
Note: These are expected absorption ranges and can be influenced by the molecular environment.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.[6][7]
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Calculated m/z |
| [M+H]⁺ | 178.12265 |
| [M+Na]⁺ | 200.10459 |
| [M]⁺ | 177.11482 |
| [M-H]⁻ | 176.10809 |
| Tropylium ion [C₇H₇]⁺ | 91.05478 |
| [M-C₇H₇]⁺ | 86.06003 |
Data sourced from predicted values on PubChem for C₁₁H₁₅NO.[8] The fragmentation pattern is expected to show a prominent peak for the tropylium ion (m/z 91) due to the stable benzyl group.
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum with a 30° or 90° pulse angle.
-
Set a spectral width of approximately 12-16 ppm, centered around 6 ppm.
-
Use a relaxation delay of 1-5 seconds and acquire 8-16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 200-240 ppm.
-
A relaxation delay of 2 seconds and several hundred to thousands of scans are typically required.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat Liquid: Place a drop of liquid this compound between two NaCl or KBr plates.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.
-
Solid (as hydrochloride salt): Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or pure solvent/KBr pellet).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
For fragmentation studies (MS/MS), select the precursor ion (e.g., m/z 178.12) and apply collision-induced dissociation (CID).
-
-
Data Processing: Process the raw data to obtain a mass spectrum showing the relative abundance of ions as a function of their m/z ratio. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow Visualization
The logical flow from sample preparation to final data analysis is a critical component of spectroscopic characterization.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The combined application of NMR, IR, and mass spectrometry provides a comprehensive characterization of this compound. While the data presented here are largely based on predictions and established principles for related compounds, they offer a robust framework for the identification and structural verification of this molecule. The detailed experimental protocols provide a standardized approach to obtaining high-quality data for this and similar morpholine derivatives, which are of significant interest in the field of drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. Morpholine [webbook.nist.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]
Technical Guide to 3-Benzylmorpholine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzylmorpholine is an organic compound featuring a morpholine ring substituted with a benzyl group at the 3-position. This molecule serves as a crucial intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] The presence of the morpholine moiety, a privileged scaffold in medicinal chemistry, often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates.[2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological relevance of this compound.
Chemical and Physical Properties
The properties of this compound and its common salt form are summarized below. The free base is a colorless liquid under standard conditions, while its hydrochloride salt is a solid.[1]
Properties of this compound (Free Base)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molar Mass | 177.24 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -23°C to -18°C | [1] |
| Boiling Point | 162°C to 164°C (at 760 Torr) | [1] |
| 122°C to 127°C (at 8 Torr) | [1] | |
| Solubility | Soluble in organic solvents (ethanol, ether, benzene) | [1] |
Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO | |
| Molar Mass | 213.70 g/mol | |
| Appearance | Solid |
Chemical Identifiers
| Identifier | This compound | This compound HCl |
| CAS Number | 7684-27-7 | Not specified, sold as mixture |
| MDL Number | --- | MFCD04117744 |
| PubChem SID | --- | 329786080 |
| InChI Key | --- | YPBSZAVJNVJGHC-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of this compound
General Protocol: Benzylation of Morpholine
-
Reaction Setup: In a suitable reaction vessel, morpholine is dissolved in an appropriate organic solvent.
-
Addition of Reagent: A benzylating agent, such as benzyl magnesium bromide or benzyl sodium bromide, is added to the solution.[1] The reaction conditions (temperature, stoichiometry) are controlled to optimize for selectivity and yield.[1]
-
Work-up: Following the reaction, a standard aqueous work-up is performed to quench the reaction and remove inorganic byproducts.
-
Purification: The crude product is purified using techniques such as distillation or column chromatography to yield pure this compound.
Detailed Protocol: Representative Synthesis of a Benzylmorpholine Derivative
The following protocol for the synthesis of (R)---INVALID-LINK--methanol from its corresponding lactam illustrates a common reduction step in morpholine synthesis.[3]
-
Reagents and Materials:
-
(2S,4R)-4-benzyl-2-[(R)-hydroxy(phenyl)methyl]morpholin-3-one
-
Borane solution in Tetrahydrofuran (THF), 1 M
-
Anhydrous THF
-
Dry methanol
-
1 M Aqueous hydrochloric acid
-
1 M Aqueous potassium carbonate
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of (2S,4R)-4-benzyl-2-[(R)-hydroxy(phenyl)methyl]morpholin-3-one (1.1 mmol) in anhydrous THF (5 ml) is prepared under a nitrogen atmosphere at room temperature.[3]
-
A 1 M solution of borane in THF (4.4 mmol, 4 eq.) is slowly added.[3]
-
The solution is heated to 60°C and stirred for 2 hours.[3]
-
After cooling to room temperature, dry methanol (2 ml) is slowly added to quench the excess borane.[3]
-
1 M aqueous hydrochloric acid (2 ml) is added, and the mixture is heated to 60°C for 1 hour.[3]
-
The organic solvents are removed under reduced pressure.[3]
-
The concentrated solution is poured into 1 M aqueous potassium carbonate solution (10 ml) and extracted with diethyl ether (2 x 20 ml).[3]
-
The combined organic layers are washed with brine and water, then dried over MgSO₄ and concentrated in vacuo.[3]
-
The resulting oil is purified by flash column chromatography to yield the final product.[3]
-
Analytical Characterization
The structural confirmation and purity assessment of this compound and its derivatives typically involve standard analytical techniques:
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. For instance, in the analysis of novel morpholine derivatives, ESI-MS is used to identify the protonated molecular ion ([M+H]⁺).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the connectivity of atoms and the presence of the benzyl and morpholine moieties.
Biological Activity and Applications
While specific signaling pathways for this compound are not extensively detailed, its role as a synthetic intermediate provides access to a wide range of biologically active molecules. The morpholine ring is a key component in many approved drugs, and benzylmorpholine derivatives have shown diverse pharmacological activities.
-
Suppressant Activity: Benzylmorpholine has been reported to possess suppressant activity.[5]
-
Drug Intermediate: It is primarily used as an intermediate in the synthesis of drugs and pesticides.[1]
-
EZH2 Inhibition: Certain benzomorpholine derivatives have been synthesized and evaluated as potent inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a target in non-small cell lung cancer.[6]
-
Neurotransmitter Reuptake Inhibition: Other benzylmorpholine derivatives act as dual reuptake inhibitors of serotonin and norepinephrine, a mechanism relevant to the treatment of depression.[3]
-
Antimalarial Activity: Benzylmorpholine has been incorporated into 1,2,4,5-tetraoxane scaffolds to create potent antimalarial agents.[7]
-
Broad Bioactivities of the Morpholine Scaffold: The morpholine heterocycle is found in compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2]
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Role as a Chemical Intermediate
Caption: this compound as a key intermediate in synthesis.
Safety Information
This compound is an irritant to the eyes and skin and may cause damage upon contact.[1] When handling this chemical, appropriate personal protective equipment, such as chemical goggles and gloves, should be worn.[1] It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.[1] In case of accidental contact, the affected area should be flushed immediately with plenty of water, and medical attention should be sought.[1] The hydrochloride salt is classified as Acute Toxicity, Oral, Category 4.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Benzylmorpholine CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Benzylmorpholine, a key heterocyclic building block in medicinal chemistry and drug development. This document details its chemical identity, physical properties, synthesis, and analytical characterization methods.
Chemical Identity and Properties
This compound is a substituted morpholine derivative with a benzyl group at the 3-position of the morpholine ring. It serves as a versatile intermediate in the synthesis of various biologically active compounds.
Molecular Structure:
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 3-(Phenylmethyl)morpholine | |
| CAS Number | 7684-27-7 (Free Base) | [1] |
| 1172897-29-8 (Hydrochloride Salt) | [2] | |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -23°C to -18°C | [1] |
| Boiling Point | 162°C to 164°C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and benzene. | [1] |
Synthesis of this compound
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol:
-
Step 1: Reduction of Phenylalanine Derivative. A suitable phenylalanine ester is reduced to the corresponding 2-amino-3-phenylpropan-1-ol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The reaction is typically performed at reduced temperatures (e.g., 0°C) and then allowed to warm to room temperature.
-
Step 2: N-Acylation with Chloroacetyl Chloride. The resulting amino alcohol is then acylated on the nitrogen atom using chloroacetyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) to neutralize the HCl byproduct. This reaction is usually carried out in a chlorinated solvent like dichloromethane (DCM) at low temperatures.
-
Step 3: Base-Catalyzed Intramolecular Cyclization. The N-chloroacetylated intermediate undergoes an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine atom to form the morpholinone (a lactam). This cyclization is promoted by a base, such as sodium hydride (NaH), in a solvent like THF.
-
Step 4: Reduction of the Lactam. The final step is the reduction of the lactam carbonyl group to a methylene group to yield this compound. Lithium aluminum hydride is a suitable reagent for this transformation. The reaction is performed in an anhydrous ether solvent, followed by a careful aqueous workup to quench the excess reagent and hydrolyze the aluminum complexes.
-
Purification: The final product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Analytical Characterization
Accurate characterization of this compound is crucial for its use in research and development. The following are standard analytical techniques and expected results.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like this compound.
Table 2: GC-MS Experimental Parameters (Adapted from Phenmetrazine Analysis)[5]
| Parameter | Value |
| Column | HP-5MS (or equivalent); 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium at 1.5 mL/min |
| Injector Temperature | 280°C |
| Oven Program | 100°C for 1 min, then ramp to 280°C at 12°C/min, hold for 9 min |
| Mass Scan Range | 30-550 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Expected Mass Spectrum Fragmentation:
The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 177. The most prominent fragment is likely to be from the benzylic cleavage, resulting in a tropylium ion at m/z 91. Other significant fragments would arise from the cleavage of the morpholine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. While specific spectra for this compound were not found in the searched literature, the expected chemical shifts can be predicted based on the structure and data from isomeric compounds like 4-benzylmorpholine.[6]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.20 - 7.40 (m, 5H) | 126.0 - 129.0, 138.0 (ipso) |
| Benzyl-CH₂ | 2.50 - 2.90 (m, 2H) | ~40.0 |
| Morpholine-H (C2, C5, C6) | 2.80 - 4.00 (m, 7H) | ~50.0 (C-N), ~67.0 (C-O) |
| NH | 1.50 - 2.50 (br s, 1H) |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300 - 3400 | N-H | Stretching |
| 3000 - 3100 | Aromatic C-H | Stretching |
| 2800 - 3000 | Aliphatic C-H | Stretching |
| 1600, 1495, 1450 | C=C | Aromatic ring stretching |
| 1110 - 1130 | C-O-C | Ether stretching |
| 690 - 770 | Aromatic C-H | Out-of-plane bending |
Applications in Drug Development
This compound and its derivatives are of significant interest in medicinal chemistry. The morpholine scaffold is a "privileged structure" known for imparting favorable physicochemical and pharmacokinetic properties to drug candidates.[7]
Use as a Synthetic Intermediate:
Derivatives of this compound have been investigated for various therapeutic applications, including as appetite suppressants and central nervous system agents.[2][4] A notable example is its use in the synthesis of novel antimalarial agents.
Caption: Role of this compound scaffold in drug discovery.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 4. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]
- 5. swgdrug.org [swgdrug.org]
- 6. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Emergence of a Versatile Scaffold: A Technical History of 3-Benzylmorpholine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery, history, and core scientific data related to 3-Benzylmorpholine, a key intermediate and structural motif in medicinal chemistry. The document details its physicochemical properties, historical synthesis methodologies, and modern preparative routes. Furthermore, it explores the pharmacological context of this compound, primarily as a precursor for serotonin-norepinephrine reuptake inhibitors, and provides detailed experimental protocols for relevant in vitro assays.
Introduction and Physicochemical Properties
This compound is a substituted morpholine derivative that has garnered interest as a versatile scaffold in the development of pharmacologically active compounds.[1] Its structural relationship to compounds like phenmetrazine suggests a historical basis for its exploration as a central nervous system (CNS) active agent.[2] The morpholine ring, a privileged structure in medicinal chemistry, imparts favorable physicochemical properties to molecules, including improved pharmacokinetic profiles.[1]
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molar Mass | 177.24 g/mol |
| Appearance | Colorless liquid |
| Melting Point | -23°C to -18°C |
| Boiling Point | 162°C to 164°C |
| Solubility | Soluble in organic solvents (ethanol, ether, benzene) |
Discovery and Historical Context
The precise date of the first synthesis of this compound is not well-documented in publicly accessible literature. However, its historical emergence is closely linked to the development of related morpholine-based stimulants and appetite suppressants in the mid-20th century. The development of 3-Benzhydrylmorpholine by American Home Products in the 1950s, a compound structurally related to phenmetrazine, provides a significant historical marker.[2] A 1961 patent for 3-Benzhydrylmorpholine explicitly mentions that this compound is also a patented compound, indicating its existence and likely investigation during this era of intense research into CNS-active phenylmorpholines.[2]
The initial interest in this class of compounds was driven by the search for anorectics with fewer side effects than amphetamine.[4] Phenmetrazine itself was first synthesized in 1952 and introduced into clinical use in 1954 as an appetite suppressant.[4] It is highly probable that this compound was synthesized and evaluated as part of the broader exploration of phenmetrazine analogs. More recently, interest in the this compound scaffold has been renewed, with a 2003 patent disclosing novel benzylmorpholine derivatives as inhibitors of serotonin and norepinephrine reuptake, highlighting its potential in the development of treatments for depression and urinary incontinence.[5]
Synthesis of this compound and Its Derivatives
General Historical Approach: Benzylation of Morpholine
A plausible and straightforward historical method for the synthesis of this compound involves the direct benzylation of a suitable morpholine precursor.[3]
Experimental Protocol: Benzylation of Morpholine (General)
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve morpholine in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of a benzylating agent, such as benzyl magnesium bromide or benzyl sodium bromide, dissolved in an appropriate solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Modern Synthetic Route for Derivatives
A 2003 patent describes the synthesis of benzylmorpholine derivatives, which can be adapted for the synthesis of the parent compound.[5] This method starts from N-benzyl-cyanomorpholine.
Experimental Protocol: Synthesis from N-Benzyl-Cyanomorpholine (General)
-
Grignard Reaction: React N-benzyl-cyanomorpholine with a suitable Grignard reagent.
-
Hydrolysis: Perform an acid hydrolysis of the resulting intermediate to yield a racemic phenyl ketone.
-
Chiral Separation (Optional): The racemic ketone can be separated into its enantiomers using chiral high-performance liquid chromatography (HPLC).
-
Reduction: Reduce the ketone to the corresponding amino alcohol.
-
Further Functionalization (for derivatives): The amino alcohol can be further modified, for example, by conversion to a benzyl bromide followed by displacement with a thiol to generate N-substituted aryl thio morpholines.
-
Deprotection: Removal of the N-benzyl group can be achieved if desired.
Pharmacological Profile and Mechanism of Action
While specific quantitative pharmacological data for this compound is scarce in the public domain, the primary interest in this scaffold in modern drug discovery lies in its role as a precursor to serotonin-norepinephrine reuptake inhibitors (SNRIs).[5] SNRIs are a class of antidepressant medications that function by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing neurotransmission.[6]
The pharmacological activity of phenmetrazine and its analogs provides context for the potential effects of this compound. Phenmetrazine acts as a norepinephrine and dopamine releasing agent.[7] Its fluorinated analog, 3-fluorophenmetrazine, is a norepinephrine-dopamine releasing agent with negligible effects on serotonin.[8]
Table 2: In Vitro Pharmacological Data for Phenmetrazine and 3-Fluorophenmetrazine
| Compound | Action | Target | EC₅₀ (nM) | IC₅₀ (nM) |
| Phenmetrazine [7] | Releasing Agent | Norepinephrine Transporter (NET) | 29-50 | - |
| Releasing Agent | Dopamine Transporter (DAT) | 70-131 | - | |
| Releasing Agent | Serotonin Transporter (SERT) | >7765 | - | |
| 3-Fluorophenmetrazine [8] | Releasing Agent | Norepinephrine Transporter (NET) | 30 | <2500 |
| Releasing Agent | Dopamine Transporter (DAT) | 43 | <2500 | |
| Releasing Agent | Serotonin Transporter (SERT) | 2558 | >80000 |
Note: Data for this compound is not available. The data for related compounds is provided for context.
Experimental Protocols for Pharmacological Assays
The following are detailed protocols for in vitro assays to determine the activity of compounds like this compound derivatives at the serotonin and norepinephrine transporters.
Serotonin Transporter (SERT) Uptake Assay
This protocol describes a method for measuring the inhibition of serotonin uptake in cells expressing the human serotonin transporter (hSERT).[9]
Materials:
-
Human placental choriocarcinoma (JAR) cells or HEK293 cells stably expressing hSERT
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
[³H]serotonin (radioligand)
-
Test compounds (e.g., this compound derivatives)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Cell Culture: Culture JAR or HEK293-hSERT cells in 96-well plates until they form a confluent monolayer.
-
Preparation of Solutions: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in assay buffer. Prepare a solution of [³H]serotonin in assay buffer.
-
Assay: a. Wash the cell monolayer twice with assay buffer. b. Add the test compounds or vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C. c. Initiate the uptake by adding the [³H]serotonin solution to the wells. d. Incubate for a defined period (e.g., 15-60 minutes) at 37°C. e. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
Quantification: a. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). b. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]serotonin uptake for each concentration of the test compound and determine the IC₅₀ value.
Norepinephrine Transporter (NET) Uptake Assay
This protocol describes a fluorescence-based method for measuring the inhibition of norepinephrine uptake in cells expressing the human norepinephrine transporter (hNET).[10][11]
Materials:
-
HEK293 cells stably expressing hNET
-
Poly-D-lysine coated 384-well plates
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and masking dye
-
Test compounds
-
Fluorescence microplate reader
Protocol:
-
Cell Plating: Plate HEK293-hNET cells in poly-D-lysine coated 384-well plates and allow them to adhere.
-
Compound Addition: Remove the cell culture medium and add the test compounds diluted in assay buffer to the wells. Incubate for 10 minutes at 37°C.
-
Assay Initiation: Add the fluorescent substrate/masking dye solution from the kit to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity in kinetic mode for 30 minutes.
-
Data Analysis: Determine the rate of fluorescence increase for each well. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for in vitro transporter assays.
Caption: Mechanism of action for SNRI derivatives of this compound.
References
- 1. jneurosci.org [jneurosci.org]
- 2. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 6. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 7. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 8. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
The Stereochemistry of 3-Benzylmorpholine: A Technical Guide for Drug Development Professionals
Introduction
3-Benzylmorpholine is a chiral heterocyclic compound with a structure that holds significant interest for medicinal chemistry and drug development. The presence of a stereocenter at the C3 position of the morpholine ring gives rise to two enantiomers, (R)-3-benzylmorpholine and (S)-3-benzylmorpholine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit substantial differences in their biological activity, including pharmacodynamics, pharmacokinetics, and toxicity. Therefore, a thorough understanding of the stereochemistry of this compound is paramount for any research or development program involving this scaffold.
This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its synthesis, separation, and potential biological implications. While specific experimental data for the individual enantiomers of this compound are not extensively available in publicly accessible literature, this document outlines established methodologies for the synthesis and analysis of chiral morpholine derivatives, providing a framework for researchers in this field.
Physicochemical Properties
The physicochemical properties of the individual enantiomers of this compound are not well-documented. However, data for the racemic mixture and its hydrochloride salt are available and summarized in the table below. It is anticipated that the individual enantiomers would have identical molecular weights, boiling points, and melting points in their pure forms, but would exhibit opposite signs of specific optical rotation.
| Property | Racemic this compound | (R)-3-Benzylmorpholine | (S)-3-Benzylmorpholine |
| Molecular Formula | C₁₁H₁₅NO[1] | C₁₁H₁₅NO | C₁₁H₁₅NO |
| Molar Mass | 177.24 g/mol [1] | 177.24 g/mol [2] | 177.24 g/mol |
| Appearance | Colorless liquid[1] | Light yellow to yellow liquid[2] | Data not available |
| Boiling Point | 162-164 °C[1] | 280 °C (at 760 mmHg)[2] | Data not available |
| Melting Point | -23 to -18 °C[1] | Data not available | Data not available |
| Density | Data not available | 1.031 g/cm³[2] | Data not available |
| Specific Optical Rotation | Not applicable | Data not available | Data not available |
| CAS Number | 7684-27-7[1] | 481038-59-9[2] | 77897-23-5 |
Stereoselective Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer directly. For morpholine derivatives, several strategies have been reported for related structures, which could be adapted for this compound. One potential route involves the use of chiral starting materials, such as L-phenylalanine, to construct the morpholine ring with the desired stereochemistry. For instance, (S)-3-benzylmorpholine-2,5-dione has been synthesized from L-phenylalanine.[3] Subsequent reduction of the dione could potentially yield the desired (S)-3-benzylmorpholine.
Another approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a key bond-forming reaction.
Conceptual Experimental Protocol for Asymmetric Synthesis (based on related literature):
A detailed protocol for the asymmetric synthesis of this compound is not currently available. However, a general approach could involve the following steps, adapted from the synthesis of related chiral morpholines:
-
Starting Material: Phenylacetaldehyde or a suitable derivative.
-
Chiral Auxiliary/Catalyst: A chiral amine or a transition metal complex with a chiral ligand.
-
Key Stereocenter-Forming Step: An enantioselective reaction such as an asymmetric aldol reaction, Michael addition, or hydrogenation.
-
Cyclization: Formation of the morpholine ring.
-
Purification: Chromatography to isolate the desired enantiomer.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid. The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Conceptual Experimental Protocol for Chiral Resolution with Tartaric Acid:
-
Salt Formation: Dissolve racemic this compound in a suitable solvent (e.g., ethanol, methanol). Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid.
-
Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt should crystallize preferentially due to lower solubility.
-
Isolation: Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.
-
Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically enriched free amine.
-
Extraction and Purification: Extract the amine with an organic solvent, dry the organic layer, and remove the solvent to obtain the purified enantiomer.
-
Analysis: Determine the enantiomeric excess (ee) of the product using a suitable chiral analytical method (e.g., chiral HPLC or GC).
Analytical Methods for Enantiomeric Purity
To assess the success of an asymmetric synthesis or chiral resolution, a reliable analytical method for determining the enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of CSP and mobile phase is critical for achieving good resolution.
Conceptual Chiral HPLC Method Development:
-
Column Selection: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for screening.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reversed-phase, a mixture of water/buffer and acetonitrile or methanol is used.
-
Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Detection: UV detection is commonly used, provided the analyte has a suitable chromophore.
Chiral Gas Chromatography (GC)
Chiral GC also employs a chiral stationary phase. This technique is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analytes.
Conceptual Chiral GC Method Development:
-
Column Selection: Cyclodextrin-based chiral capillary columns are widely used.
-
Temperature Program: A temperature gradient is often used to optimize the separation and analysis time.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Detector: A flame ionization detector (FID) is commonly used.
Stereoselective Pharmacological Activity and Signaling Pathways
While specific pharmacological data for the enantiomers of this compound are not available, it is highly probable that they exhibit stereoselective activity. Many chiral compounds that interact with biological systems, such as receptors and enzymes, show significant differences in the potency and efficacy of their enantiomers. For example, compounds with structural similarities to this compound are known to interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Hypothetical Signaling Pathway Interaction:
The diagram below illustrates a hypothetical scenario where the enantiomers of this compound could differentially modulate a neurotransmitter signaling pathway, such as the dopamine pathway. This is a conceptual representation and is not based on experimental data for this compound itself.
Caption: Hypothetical interaction of this compound enantiomers with the dopamine transporter.
In this conceptual diagram, the (R)-enantiomer is depicted as having a higher affinity for the dopamine transporter, leading to a more potent blockade of dopamine reuptake compared to the (S)-enantiomer. This would result in increased dopamine levels in the synaptic cleft and enhanced downstream signaling.
Conclusion
The stereochemistry of this compound is a critical aspect for its potential development as a therapeutic agent. While specific experimental data on the individual enantiomers are limited in the public domain, this guide provides a comprehensive overview of the principles and methodologies required for the synthesis, separation, and analysis of these chiral molecules. Researchers and drug development professionals are encouraged to utilize the conceptual protocols and strategies outlined herein to further investigate the stereoselective properties of this compound and its derivatives. A thorough characterization of the individual enantiomers will be essential to unlock the full therapeutic potential of this promising chemical scaffold.
References
Solubility of 3-Benzylmorpholine in various organic solvents
An In-depth Technical Guide on the Solubility of 3-Benzylmorpholine in Various Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on providing a detailed experimental framework for determining its solubility, alongside a qualitative summary based on available information.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₁H₁₅NO. It is characterized as a colorless liquid and serves as a key intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, reaction chemistry, and formulation development.
Physicochemical Properties of this compound:
Qualitative Solubility Profile
Based on available literature, this compound is described as being soluble in a range of common organic solvents.
General Solubility of this compound:
The molecular structure of this compound, which contains a polar morpholine ring and a nonpolar benzyl group, suggests a versatile solubility profile. It is anticipated to be soluble in polar aprotic and polar protic solvents, as well as in some nonpolar aromatic solvents.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a wide array of organic solvents. Therefore, the following sections provide a detailed protocol for the experimental determination of this crucial data.
Table 1: Template for Reporting Quantitative Solubility of this compound
| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Alcohols | Methanol | 25 | Isothermal Shake-Flask | ||
| Ethanol | 25 | Isothermal Shake-Flask | |||
| Isopropanol | 25 | Isothermal Shake-Flask | |||
| Ketones | Acetone | 25 | Isothermal Shake-Flask | ||
| Methyl Ethyl Ketone | 25 | Isothermal Shake-Flask | |||
| Ethers | Diethyl Ether | 25 | Isothermal Shake-Flask | ||
| Tetrahydrofuran (THF) | 25 | Isothermal Shake-Flask | |||
| Esters | Ethyl Acetate | 25 | Isothermal Shake-Flask | ||
| Hydrocarbons | Toluene | 25 | Isothermal Shake-Flask | ||
| Hexane | 25 | Isothermal Shake-Flask | |||
| Chlorinated Solvents | Dichloromethane | 25 | Isothermal Shake-Flask | ||
| Chloroform | 25 | Isothermal Shake-Flask | |||
| Amides | Dimethylformamide (DMF) | 25 | Isothermal Shake-Flask | ||
| Other | Acetonitrile | 25 | Isothermal Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Isothermal Shake-Flask |
Experimental Protocols for Solubility Determination
The following is a standard and reliable method for determining the solubility of a compound like this compound in various organic solvents.
Isothermal Shake-Flask Method
This gravimetric method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or dissolution.
-
Immediately pass the supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound until a constant weight is achieved.
-
Accurately weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the solvent is the difference between the weight of the saturated solution and the weight of the dried solute.
-
Solubility can then be calculated and expressed in various units, such as g/100 mL, g/kg of solvent, or molarity.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
An In-depth Technical Guide on the Thermochemical Properties of 3-Benzylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Benzylmorpholine
This compound is a heterocyclic organic compound with the chemical formula C₁₁H₁₅NO.[1] It features a morpholine ring substituted with a benzyl group at the 3-position. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding its thermochemical properties is crucial for process development, safety assessments, and predicting its behavior in biological systems.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -23°C to -18°C | [1] |
| Boiling Point | 162°C to 164°C | [1] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, ether, benzene) | [1] |
Thermochemical Data of Structurally Related Compounds
Due to the absence of specific experimental thermochemical data for this compound, the properties of its constituent moieties, morpholine and benzylamine, are presented below. These values, obtained from the NIST Chemistry WebBook and other sources, can provide a baseline for estimating the properties of this compound.
Thermochemical Properties of Morpholine
Morpholine (C₄H₉NO) is a simple heterocyclic compound that forms the core of this compound.
Table 2: Thermochemical Properties of Morpholine
| Property | Value | Units | Method | Reference |
| Standard Molar Enthalpy of Formation (Liquid) | -185.7 ± 0.8 | kJ/mol | Combustion Calorimetry | [2] |
| Standard Molar Enthalpy of Combustion (Liquid) | -2498.0 ± 0.8 | kJ/mol | Combustion Calorimetry | [2] |
| Liquid Phase Heat Capacity (Cp) | 164.8 | J/mol·K | [2] | |
| Enthalpy of Vaporization | 45.3 ± 0.5 | kJ/mol | DSC | [3] |
Thermochemical Properties of Benzylamine
Benzylamine (C₇H₉N) represents the benzyl substituent attached to the morpholine ring.
Table 3: Thermochemical Properties of Benzylamine
| Property | Value | Units | Method | Reference |
| Standard Molar Enthalpy of Formation (Gas) | 87.8 ± 2.7 | kJ/mol | Combustion Calorimetry | [4] |
| Standard Molar Enthalpy of Formation (Liquid) | 34.2 ± 1.7 | kJ/mol | Combustion Calorimetry | [4] |
| Standard Molar Enthalpy of Combustion (Liquid) | -4075.0 ± 1.7 | kJ/mol | Combustion Calorimetry | [4] |
| Liquid Phase Heat Capacity (Cp) | 207.18 | J/mol·K | [4] |
Experimental Protocols for Thermochemical Analysis
The following sections describe standard experimental methodologies for determining the key thermochemical properties of organic compounds like this compound.
Combustion Calorimetry
Combustion calorimetry is the primary technique for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.5 g) of the substance is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
-
Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured to determine the heat released during combustion.
-
Correction Factors: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any nitrogen present in the sample or residual air.
-
Calculation: The enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter system.
References
Methodological & Application
Synthesis of 3-Benzylmorpholine Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-benzylmorpholine derivatives, a promising scaffold in modern drug discovery. The versatility of the morpholine ring, combined with the diverse functionalities that can be introduced via the benzyl group, makes this class of compounds a rich source for identifying novel therapeutic agents. These derivatives have shown potential in a variety of therapeutic areas, including oncology and neuroscience, by targeting key signaling pathways.
Introduction to this compound Derivatives in Drug Discovery
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The this compound core, in particular, offers a three-dimensional structure that can be strategically modified to achieve high-affinity and selective interactions with biological targets.
Recent research has highlighted the potential of this compound derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5] By targeting key kinases in this pathway, this compound derivatives represent a promising avenue for the development of novel anti-cancer therapies.
Data Presentation: Biological Activity of Morpholine Derivatives
The following table summarizes the in vitro anti-proliferative activity of a series of synthesized morpholine-containing compounds against various cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells), providing a quantitative measure for comparison.
| Compound ID | Modification | Target/Cell Line | IC50 (µM) | Reference |
| 1d | 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione | Leukemia (SR) | 0.69 | [6] |
| 7c | N-benzyl-5-bromoindolin-2-one derivative with 4-arylthiazole | Breast Cancer (MCF-7) | 7.17 ± 0.94 | [7] |
| 7d | N-benzyl-5-bromoindolin-2-one derivative with 4-arylthiazole | Breast Cancer (MCF-7) | 2.93 ± 0.47 | [7] |
| 2h | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative | Melanoma (SK-MEL-5) | < 0.01 | [8] |
| 13g | 2-(thiophen-2-yl)-1,3,5-triazine derivative | Lung Cancer (A549) | 0.20 ± 0.05 | [3] |
| 17p | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative | PI3Kα | 0.0318 ± 0.0041 | [2][9] |
| 5h | Benzylsulfone coumarin derivative | Cervical Cancer (HeLa) | 18.12 - 32.60 | [10] |
| 5m | Benzylsulfone coumarin derivative | Cervical Cancer (HeLa) | 29.30 - 42.14 | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives.
Protocol 1: Synthesis of 3-Benzhydrylmorpholine (A 3-Substituted Morpholine Analog)
This protocol describes a multi-step synthesis of 3-benzhydrylmorpholine, a structurally related analog of this compound.[2]
Materials:
-
Ethyl 2-amino-3,3-diphenylpropanoate
-
Lithium aluminium hydride (LAH)
-
Chloroacetyl chloride
-
Anhydrous diethyl ether or THF
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Reduction of the Ester:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-amino-3,3-diphenylpropanoate in the same anhydrous solvent to the LAH suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again by water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3,3-diphenylpropan-1-ol.
-
-
Acylation of the Amine:
-
Dissolve the 2-amino-3,3-diphenylpropan-1-ol in a suitable solvent such as dichloromethane or THF.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture to 0 °C and add chloroacetyl chloride dropwise with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2-chloro-N-(3-hydroxy-1,1-diphenylpropan-2-yl)acetamide.
-
-
Ring Closure to form the Lactam:
-
Dissolve the acetamide from the previous step in a suitable solvent like ethanol or methanol.
-
Add a base, such as sodium ethoxide or potassium carbonate, and heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-benzhydrylmorpholin-3-one.
-
-
Reduction of the Lactam to the Morpholine:
-
In a similar setup as the first step, suspend lithium aluminium hydride in anhydrous THF.
-
Add a solution of 5-benzhydrylmorpholin-3-one in anhydrous THF dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Cool the reaction to 0 °C and quench cautiously as described in step 1.
-
Work up the reaction mixture as before to obtain the final product, 3-benzhydrylmorpholine.[2]
-
Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl Morpholine Derivatives
This protocol outlines a general method for the N-functionalization of morpholine.
Materials:
-
Morpholine
-
Appropriate benzyl halide (e.g., benzyl bromide) or other alkyl/aryl halide
-
A base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of morpholine (1.0 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).
-
Stir the mixture at room temperature and add the benzyl halide (1.1 equivalents) dropwise.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid byproducts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Visualizations
Logical Workflow for Synthesis and Evaluation of this compound Derivatives
Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.
The PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 3. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Benzylmorpholine as a Precursor for Dual Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual serotonin-norepinephrine reuptake inhibitors (SNRIs) are a critical class of therapeutics for the management of various neurological and psychological disorders, including depression, anxiety, and chronic pain.[1] The therapeutic efficacy of these agents stems from their ability to simultaneously block the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these key neurotransmitters. The morpholine scaffold has emerged as a privileged structure in medicinal chemistry, offering a favorable combination of physicochemical properties and synthetic accessibility.[2] This document provides a comprehensive overview of the use of 3-benzylmorpholine as a versatile precursor for the synthesis of novel dual reuptake inhibitors. We present detailed synthetic protocols, in vitro characterization methods, and an analysis of the relevant signaling pathways.
Rationale for this compound as a Precursor
This compound, a structural analog of the well-known stimulant phenmetrazine (3-methyl-2-phenylmorpholine), presents an attractive starting point for the development of dual reuptake inhibitors.[3] The benzyl group at the 3-position offers a key structural motif that can be strategically modified to modulate potency and selectivity for SERT and NET. Furthermore, the secondary amine of the morpholine ring provides a convenient handle for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.
Synthesis of this compound Analogs
While a direct synthesis of dual reuptake inhibitors starting from this compound is not extensively documented, a plausible and efficient synthetic strategy involves the N-alkylation or N-arylation of the this compound core. This approach allows for the systematic exploration of a wide range of substituents on the morpholine nitrogen, a key determinant of monoamine transporter affinity and selectivity.
A proposed general synthetic scheme is outlined below:
Scheme 1: General Synthesis of N-Substituted this compound Analogs
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of Morpholines using Benzyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of morpholines with benzyl halides is a fundamental and widely utilized transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting N-benzylmorpholine scaffold is a common structural motif in a variety of biologically active compounds. This protocol describes a robust and general method for the synthesis of N-benzylmorpholines via nucleophilic substitution, a reaction that is typically efficient and proceeds under mild conditions.
The reaction involves the nucleophilic attack of the secondary amine nitrogen of the morpholine ring on the electrophilic benzylic carbon of the benzyl halide. This process is typically facilitated by a base to neutralize the hydrogen halide byproduct formed during the reaction, driving the equilibrium towards the product. The choice of base, solvent, and temperature can influence the reaction rate and yield.
General Reaction Scheme
The overall chemical transformation can be represented as follows:
This reaction generally proceeds via an SN2 mechanism, especially with primary and secondary benzyl halides.
Experimental Protocols
General Protocol for N-alkylation of Morpholine with Benzyl Halides
This protocol is a general guideline and may be optimized for specific substrates.
Materials:
-
Morpholine or substituted morpholine
-
Benzyl halide (chloride or bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N))
-
Solvent (e.g., Acetone, Acetonitrile (MeCN), Dichloromethane (DCM), or water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the morpholine (1.0 eq), the chosen base (1.1 - 2.0 eq), and the solvent.
-
Addition of Benzyl Halide: While stirring the mixture, add the benzyl halide (1.0 - 1.1 eq) dropwise at room temperature. For highly reactive halides, the addition may be performed at 0 °C to control the reaction exotherm.
-
Reaction: The reaction mixture is then stirred at a temperature ranging from room temperature to the reflux temperature of the solvent. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter the mixture to remove the inorganic salts.
-
If the solvent is water-miscible (e.g., acetone, acetonitrile), remove the solvent under reduced pressure using a rotary evaporator.
-
If the solvent is water-immiscible (e.g., dichloromethane), proceed directly to the extraction step.
-
If the reaction was performed in water, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[1]
-
-
Extraction and Washing:
-
Take up the residue in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-benzylmorpholine.
-
Purification: The crude product can be purified by an appropriate method, such as column chromatography on silica gel, distillation under reduced pressure (for liquids), or recrystallization (for solids), to afford the pure N-benzylmorpholine.
Data Presentation
The following tables summarize quantitative data for the N-alkylation of various amines, including morpholine, with different benzyl halides under various reaction conditions.
Table 1: N-Alkylation of Amines with Benzyl Halides in Aqueous Media [1]
| Amine | Benzyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | 98 |
| 4-Methylaniline | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | 97 |
| 4-Methoxyaniline | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | 96 |
| 4-Chloroaniline | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | 95 |
| Morpholine | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | 92 |
Note: The data in this table is based on a general procedure for aqueous-mediated N-alkylation and provides a strong indication of the expected yields for the N-benzylation of morpholine under these conditions.[1]
Table 2: Representative Yields for N-Benzylation of Amines
| Amine | Benzylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Aniline | Benzyl chloride | NaHCO₃ | Water | 90-95 °C | 85-87 | Organic Syntheses |
| Morpholine | Benzoyl chloride | Triethylamine | Dichloromethane | Room Temp. | 95 | ChemSpider SyntheticPages[2] |
Note: While benzoyl chloride is not a benzyl halide, the high yield in this related reaction demonstrates the efficiency of N-acylation/alkylation of morpholine.[2] The Organic Syntheses procedure for aniline provides a detailed and reliable protocol that can be adapted for morpholine.
Mandatory Visualization
Experimental Workflow for N-Alkylation of Morpholine
Caption: General workflow for the N-alkylation of morpholines with benzyl halides.
Signaling Pathway/Logical Relationship
The N-alkylation of morpholine with a benzyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction . The key steps are illustrated below.
References
The Versatility of the 3-Benzylmorpholine Scaffold in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-benzylmorpholine moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules. Its inherent structural features, including a secondary or tertiary amine, an ether oxygen, and a flexible benzyl group, allow for diverse interactions with a range of biological targets. This has led to the development of this compound derivatives with a wide spectrum of therapeutic applications, from oncology and infectious diseases to central nervous system disorders.
This document provides a comprehensive overview of the applications of the this compound scaffold, presenting key quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant biological pathways and experimental workflows.
Therapeutic Applications and Quantitative Data
Derivatives of this compound have demonstrated significant potential in several key therapeutic areas. The following tables summarize the in vitro activities of exemplary compounds, providing a clear comparison of their potency.
Anticancer Activity: EZH2 Inhibition
Benzomorpholine derivatives have been identified as potent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 6y | EZH2 | A549 (Non-small cell lung cancer) | 1.1 | [1] |
| 6y | EZH2 | NCI-H1975 (Non-small cell lung cancer) | 1.1 | [1] |
| 9l | EZH2 (Wild-Type) | - | 0.00094 | [2] |
| 9e | EZH2 (Wild-Type) | - | 0.00101 | [2] |
Antimalarial Activity: Tetraoxane Analogs
The incorporation of a benzylmorpholine moiety into dispiro 1,2,4,5-tetraoxane structures has yielded highly potent antimalarial agents.
| Compound ID | Target Organism | Strain | IC50 (nM) | Reference |
| N205 (10a) | Plasmodium falciparum | 3D7 | 0.84 | [3] |
| 24 (N205) | Plasmodium falciparum | 3D7 | 1.3 | [4] |
Immunomodulatory Activity: RORγt Agonism
Benzomorpholine derivatives have been discovered as potent agonists of the Retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator of Th17 cell differentiation, with potential applications in cancer immunotherapy.
| Compound ID | Target | Assay | EC50 (nM) | Max. Activation (%) | Reference |
| 9g | RORγt | Dual FRET | 7.5 ± 0.6 | 105.8 | [5] |
| 8g (Tetrahydroquinoline analog) | RORγt | Dual FRET | 8.9 ± 0.4 | 104.5 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.
Synthesis of Benzomorpholine EZH2 Inhibitors
This protocol describes a general multi-step synthesis for benzomorpholine-based EZH2 inhibitors.[1]
Step 1: Cyclization
-
Start with a suitable substituted 3-amino-2-hydroxybenzoic acid derivative.
-
Perform a cyclization reaction to form the benzomorpholine core. The specific reagents and conditions will depend on the desired final structure.
Step 2: Suzuki Coupling
-
Introduce an aryl or heteroaryl group at a specific position on the benzomorpholine scaffold via a Suzuki coupling reaction.
-
Typically, this involves reacting a bromo-substituted benzomorpholine intermediate with a boronic acid or ester in the presence of a palladium catalyst and a base.
Step 3: Amidation
-
Couple the resulting intermediate with a desired amine to form the final amide product.
-
This is often achieved using standard peptide coupling reagents such as HATU or HOBt/EDC.
In Vitro EZH2 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds against the EZH2 enzyme.[6]
-
Reagents and Materials:
-
Recombinant human EZH2 complex
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Histone H3 peptide substrate
-
Detection antibody specific for the methylated histone product
-
Assay buffer and plates
-
-
Procedure:
-
Prepare a dilution series of the test compounds.
-
In an assay plate, combine the EZH2 enzyme, the histone H3 substrate, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the detection antibody.
-
Measure the signal (e.g., fluorescence or luminescence), which is proportional to the amount of methylated product formed.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
RORγt Agonist Reporter Gene Assay
This protocol describes a cell-based assay to measure the agonistic activity of compounds on RORγt.[7][8]
-
Cell Line:
-
Use a suitable host cell line (e.g., HEK293T) engineered to co-express a Gal4 DNA-binding domain fused to the RORγ ligand-binding domain (Gal4-RORγ) and a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a dilution series of the test compounds.
-
Incubate the cells for a sufficient period (e.g., 20-24 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a control (e.g., DMSO vehicle).
-
Plot the normalized activity against the compound concentration and determine the EC50 and maximum activation values.
-
Dopamine Transporter (DAT) Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of compounds for the dopamine transporter.[9][10][11]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the human dopamine transporter (hDAT) or from brain tissue rich in DAT (e.g., rat striatum).
-
-
Radioligand:
-
Use a suitable radioligand that binds to DAT with high affinity, such as [³H]WIN 35,428.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known DAT inhibitor).
-
Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of the this compound scaffold.
References
- 1. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of retinoic acid-related orphan receptor γ(t) by parabens and benzophenone UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Benzylmorpholine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3-benzylmorpholine as a versatile synthetic intermediate in the development of novel agrochemical compounds. Due to the proprietary nature of commercial agrochemical synthesis, this document presents a representative experimental protocol based on established chemical transformations of the this compound scaffold. The provided data and protocols are intended to serve as a foundational guide for the application of this compound in the synthesis of potential new active ingredients for crop protection.
Introduction to this compound in Agrochemicals
The morpholine ring is a privileged scaffold in medicinal and agrochemical research, known for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability to active molecules. This compound, a readily available derivative, serves as a key building block for introducing this valuable moiety into more complex structures. While specific, publicly disclosed agrochemicals synthesized directly from this compound are not extensively documented, its utility as an intermediate in the synthesis of pesticides and other specialty chemicals is recognized.[1] The benzyl group can be retained in the final molecule or can serve as a protecting group that is removed or modified in subsequent synthetic steps.
Derivatives of morpholine have demonstrated a wide range of biological activities crucial for agriculture, including fungicidal, insecticidal, herbicidal, and plant growth regulatory effects.[2][3] This broad spectrum of activity underscores the potential of novel this compound derivatives in the discovery of new and effective crop protection agents.
Application Note: Synthesis of Bioactive Scaffolds from this compound
This compound is a secondary amine, making its nitrogen atom a nucleophilic center for a variety of chemical transformations. This reactivity allows for the straightforward synthesis of a diverse library of derivatives for biological screening.
Key Synthetic Transformations:
-
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form N-acyl-3-benzylmorpholine derivatives. These amides are a common structural motif in bioactive compounds.
-
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to introduce further substituents on the nitrogen atom, expanding the chemical space for structure-activity relationship (SAR) studies.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
-
Debenzylation: Removal of the benzyl group via catalytic hydrogenation to yield the free secondary amine at the 3-position of the morpholine ring, which can then be further functionalized.
The exploration of these synthetic routes allows for the systematic modification of the this compound scaffold to optimize biological activity against various agricultural pests and diseases.
Agrochemical Compounds Containing the Morpholine Scaffold
To illustrate the importance of the morpholine ring in agrochemicals, the following table summarizes some well-known morpholine-containing pesticides, their class, and their mode of action. While not directly synthesized from this compound, they highlight the value of this heterocyclic core.
| Compound Name | Agrochemical Class | Mode of Action | Target Pests/Diseases |
| Fenpropimorph | Fungicide | Sterol biosynthesis inhibitor (inhibits sterol Δ14-reductase and Δ8→Δ7-isomerase) | Powdery mildew, rusts, and leaf spot on cereals |
| Dimethomorph | Fungicide | Inhibits phospholipid biosynthesis and cell wall formation | Oomycetes, such as late blight and downy mildew |
| Flumorph | Fungicide | Similar to Dimethomorph, affects cell wall synthesis | Oomycetes, particularly late blight on potatoes and tomatoes |
| Tridemorph | Fungicide | Sterol biosynthesis inhibitor | Powdery mildew on cereals and other crops |
Representative Experimental Protocol: Synthesis of N-(4-chlorobenzoyl)-3-benzylmorpholine
This protocol describes a representative synthesis of an N-acyl derivative of this compound, a common scaffold in bioactive molecule discovery. This serves as a model for the generation of a library of compounds for screening.
Materials:
-
This compound (98% purity)
-
4-Chlorobenzoyl chloride (99% purity)
-
Triethylamine (TEA) (99.5% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 g, 5.64 mmol) and triethylamine (1.18 mL, 8.46 mmol) in anhydrous dichloromethane (20 mL) at 0 °C under a nitrogen atmosphere, a solution of 4-chlorobenzoyl chloride (1.09 g, 6.20 mmol) in anhydrous dichloromethane (10 mL) was added dropwise over 15 minutes.
-
The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to afford the pure product.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Visualizations
Caption: Synthetic pathway for N-acylation of this compound.
Caption: Relationship of the morpholine scaffold to various agrochemical activities.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel compounds with potential applications in agriculture. Its ability to undergo a variety of chemical transformations allows for the creation of diverse molecular architectures for biological screening. While direct, publicly available examples of commercial agrochemicals synthesized from this compound are scarce, the well-established importance of the morpholine scaffold in numerous successful pesticides suggests that derivatives of this compound are promising candidates for future agrochemical discovery and development programs. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to unlock their full potential in addressing the ongoing challenges in crop protection.
References
Application Notes and Protocols for the Stereoselective Synthesis of Chiral 3-Benzylmorpholine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3-benzylmorpholine and its analogs are privileged scaffolds in medicinal chemistry, appearing as core structures in a variety of biologically active compounds. Their conformational rigidity and the presence of a chiral center at the C3 position make them attractive moieties for the design of potent and selective therapeutic agents. The stereochemistry at this position is often crucial for biological activity, necessitating the development of robust and efficient stereoselective synthetic methods. This document outlines key strategies and detailed protocols for the synthesis of enantiomerically enriched this compound analogs.
Synthetic Strategies Overview
The stereoselective synthesis of chiral this compound analogs can be broadly categorized into three main approaches:
-
Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials, such as amino acids, to introduce the desired stereocenter. For this compound, (S)- or (R)-phenylalanine and their derivatives are ideal starting points.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into an achiral substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.
-
Catalytic Asymmetric Synthesis: This approach employs a chiral catalyst to control the stereochemical outcome of a reaction that forms the chiral center. This is often the most atom-economical method.
Caption: Decision workflow for selecting a stereoselective synthesis strategy.
Chiral Pool Synthesis from Phenylalanine Derivatives
A common and reliable method for preparing enantiopure 3-benzylmorpholines is to start from the chiral pool, specifically from (S)- or (R)-phenylalanine. The synthesis of a related compound, 3-benzhydrylmorpholine, has been reported starting from β-phenylphenylalanine, highlighting the viability of this approach.[1] A plausible synthetic route starting from (S)-phenylalaninol is outlined below.
Caption: Synthetic pathway from (S)-phenylalaninol.
Experimental Protocol: Synthesis of (S)-4-Boc-3-benzylmorpholine
This protocol is a representative example of a chiral pool synthesis.
1. Protection of (S)-Phenylalaninol:
-
To a solution of (S)-phenylalaninol (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-phenylalaninol.
2. N-Alkylation with Ethylene Oxide:
-
Caution: Ethylene oxide is a toxic and flammable gas.
-
To a solution of N-Boc-(S)-phenylalaninol (1.0 eq) in THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Bubble ethylene oxide gas through the solution for 15 minutes.
-
Seal the reaction vessel and stir at room temperature for 24 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain N-Boc-N-(2-hydroxyethyl)-(S)-phenylalaninol.
3. Cyclization via Mesylation:
-
To a solution of N-Boc-N-(2-hydroxyethyl)-(S)-phenylalaninol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir at 0 °C for 1 hour.
-
To this mixture, add a solution of potassium tert-butoxide (2.0 eq) in THF and stir at room temperature for 6 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield (S)-4-Boc-3-benzylmorpholine.
4. Deprotection:
-
Dissolve (S)-4-Boc-3-benzylmorpholine (1.0 eq) in a 4 M solution of HCl in dioxane.
-
Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure to obtain (S)-3-benzylmorpholine hydrochloride.
Diastereoselective Synthesis via Aziridine Ring-Opening
A versatile method for the synthesis of enantiopure 3-substituted morpholines involves the regioselective ring-opening of a suitably activated N-sulfonyl aziridine derived from serine.[2] This approach allows for the introduction of a variety of substituents at the C3 position, including a benzyl group, through the use of organocuprate reagents.
Caption: Synthesis of this compound via an aziridine intermediate.
Experimental Protocol: Synthesis of (R)-3-Benzylmorpholine (Adapted)[2]
1. Synthesis of N-Bts-(R)-2-(hydroxymethyl)aziridine:
-
This starting material is prepared from (R)-serine methyl ester hydrochloride in several steps, including N-sulfonylation with 2-benzothiazolesulfonyl chloride (BtsCl), mesylation of the hydroxyl group, and subsequent base-induced cyclization.
2. Regioselective Ring-Opening:
-
Prepare the benzyl organocuprate by adding benzylmagnesium chloride (2.0 eq) to a suspension of CuBr·SMe₂ (1.05 eq) in THF at -78 °C.
-
Add a solution of N-Bts-(R)-2-(hydroxymethyl)aziridine (1.0 eq) in THF to the organocuprate solution at -78 °C.
-
Stir the reaction at -55 °C for 3 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify by column chromatography to yield the corresponding N-Bts-protected amino alcohol.
3. Annulation Reaction:
-
To a solution of the N-Bts-protected amino alcohol (1.0 eq) and 1-bromo-2-chloroethane (1.5 eq) in DMF, add cesium carbonate (3.0 eq).
-
Heat the mixture at 80 °C for 12 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Purify by column chromatography to yield N-Bts-(R)-3-benzylmorpholine.
4. Deprotection of the Bts Group:
-
To a solution of N-Bts-(R)-3-benzylmorpholine (1.0 eq) in DMSO, add 2-mercaptoacetic acid (5.0 eq) followed by lithium hydroxide (5.0 eq).
-
Stir at room temperature for 3 hours.
-
Dilute with water and extract with diethyl ether.
-
The free morpholine can be isolated as its oxalate salt by treatment with anhydrous oxalic acid.
Data Presentation
The following tables summarize representative quantitative data for the stereoselective synthesis of chiral morpholine analogs.
Table 1: Chiral Pool Synthesis of 3-Substituted Morpholine Analogs
| Starting Material | Key Transformation | Product | Overall Yield (%) | Enantiomeric Purity | Reference |
| (S)-Phenylalaninol | N-alkylation & cyclization | (S)-4-Boc-3-benzylmorpholine | 40-60 (estimated) | >99% ee (expected) | Plausible route |
| β-Phenylphenylalanine | Reduction, acylation, cyclization, reduction | 3-Benzhydrylmorpholine | Not reported | Racemic/Chiral not specified | [1] |
Table 2: Diastereoselective Synthesis of 3-Substituted Morpholines via Aziridine Ring-Opening[2]
| Grignard Reagent | Product | Yield of Ring-Opening (%) | Overall Yield (4 steps) (%) |
| Ethylmagnesium bromide | 3-Ethylmorpholine | 91 | 51 |
| Vinylmagnesium bromide | 3-Vinylmorpholine | 80 | 45 |
| Phenylmagnesium bromide | 3-Phenylmorpholine | 66 | 34 |
| Benzylmagnesium chloride | This compound | ~70-80 (estimated) | ~40-50 (estimated) |
Note: Data for benzylmagnesium chloride is estimated based on the reported yields for similar aryl and alkyl Grignard reagents in the cited literature.
Conclusion
The stereoselective synthesis of chiral this compound analogs can be effectively achieved through several strategic approaches. The chiral pool synthesis, starting from readily available and enantiopure phenylalanine derivatives, offers a direct and reliable route. For greater substrate scope and the introduction of diverse benzyl analogs, the diastereoselective ring-opening of an aziridine intermediate provides a powerful and flexible methodology. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific structural features of the target analog. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry and drug development to access these valuable chiral building blocks.
References
Catalytic Applications of 3-Benzylmorpholine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry and have garnered significant attention in the field of asymmetric catalysis. The inherent structural features of the morpholine ring, combined with the stereodirecting potential of substituents, make them attractive candidates for the development of novel organocatalysts and chiral ligands. Among these, 3-benzylmorpholine derivatives, which can be readily synthesized from chiral amino acids, offer a versatile platform for inducing stereoselectivity in a variety of organic transformations. Their rigid backbone and the presence of both hydrogen-bond donating and accepting groups allow for effective substrate activation and control over the stereochemical outcome of reactions.
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in catalytic asymmetric reactions. The information presented is intended to guide researchers in the practical application of these catalysts and to facilitate the development of new synthetic methodologies.
I. Organocatalytic Asymmetric Michael Addition
Chiral morpholine-based organocatalysts have demonstrated high efficiency in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. While direct catalytic applications of simple this compound are not extensively documented, closely related derivatives, such as 3,3'-bimorpholines, have been successfully employed. These catalysts operate via an enamine-based mechanism, where the morpholine nitrogen activates the aldehyde or ketone donor, and the chiral scaffold directs the stereoselective attack on the nitroalkene acceptor.
Application Note:
3,3'-Bimorpholine derivatives serve as excellent catalysts for the asymmetric Michael addition of aldehydes to nitroolefins. The reaction proceeds with high yields and excellent diastereo- and enantioselectivity, affording synthetically valuable γ-nitro aldehydes. The catalyst's structure, particularly the N-alkyl substituent, can be tuned to optimize reactivity and selectivity for different substrates.
Quantitative Data Summary:
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Propanal | (E)-β-Nitrostyrene | 10 | Toluene | 24 | 95 | 95:5 | 98 |
| 2 | Butanal | (E)-β-Nitrostyrene | 10 | Toluene | 24 | 92 | 96:4 | 97 |
| 3 | Propanal | (E)-2-(2-Nitrovinyl)thiophene | 10 | Toluene | 48 | 88 | 94:6 | 96 |
Experimental Protocol: Asymmetric Michael Addition of Propanal to (E)-β-Nitrostyrene
Materials:
-
(S,S)-N-Isopropyl-3,3'-bimorpholine (iPBM) catalyst (10 mol%)
-
Propanal (2.0 mmol)
-
(E)-β-Nitrostyrene (1.0 mmol)
-
Toluene (2.0 mL)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (E)-β-nitrostyrene (1.0 mmol) and the (S,S)-N-isopropyl-3,3'-bimorpholine catalyst (0.1 mmol, 10 mol%) in toluene (2.0 mL) at room temperature, add propanal (2.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the desired γ-nitro aldehyde.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Catalytic Cycle Visualization
Application Note: High-Throughput Screening of a 3-Benzylmorpholine Library for the Identification of Novel Dopamine D2 Receptor Antagonists
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The 3-benzylmorpholine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, particularly targeting the central nervous system (CNS).[1][2] Libraries of these compounds are of significant interest for identifying novel modulators of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are the targets of a substantial portion of currently marketed drugs.[3][4] The dopamine D2 receptor (D2R), a Gi-coupled GPCR, is a key target for the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[5][6][7] This application note describes a robust high-throughput screening (HTS) campaign to identify antagonists of the D2R from a custom this compound library.
This document provides detailed protocols for a cell-based functional assay measuring cyclic adenosine monophosphate (cAMP) levels, a key second messenger in D2R signaling.[4][8][9] Also included are methodologies for data analysis, hit confirmation, and counter-screening to ensure the identification of potent and selective D2R antagonists.
Signaling Pathway
The dopamine D2 receptor is a Gi-coupled GPCR. Upon binding of an agonist, such as dopamine, the receptor undergoes a conformational change that activates the heterotrimeric Gi protein. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[5][6] Antagonists block the action of agonists, thereby preventing the agonist-induced decrease in cAMP levels. In an assay system where adenylyl cyclase is stimulated (e.g., by forskolin), antagonists will cause a dose-dependent increase in cAMP levels in the presence of an agonist.
Experimental Protocols
Primary High-Throughput Screening: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is designed for a 384-well plate format and is optimized for the screening of a this compound library against the human dopamine D2 receptor.[8][9]
Materials and Reagents:
-
HEK293 cell line stably expressing the human dopamine D2 receptor (e.g., Ready-to-Assay™ D2L Dopamine Receptor Frozen Cells).[5]
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Dopamine (agonist).
-
Forskolin (adenylyl cyclase activator).
-
This compound compound library dissolved in 100% DMSO.
-
White, low-volume 384-well plates.
-
Multichannel pipettes, automated liquid handlers, and a plate reader capable of HTRF.
Assay Principle: The assay is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody. When the donor (cryptate) and acceptor (d2) are in close proximity, a FRET signal is generated. An increase in cellular cAMP leads to a decrease in the HTRF signal.
Procedure:
-
Cell Seeding:
-
Thaw and resuspend the D2R-expressing cells in culture medium.
-
Seed 5,000 cells per well in 10 µL of culture medium into a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a 10 mM stock of each this compound derivative in DMSO.
-
Perform serial dilutions to create compound plates for screening at a final assay concentration of 10 µM.
-
Using an automated liquid handler, transfer 50 nL of compound solution to the cell plates.
-
Include controls: Dopamine (positive control for inhibition), vehicle (DMSO, negative control), and a known D2R antagonist (reference compound).
-
-
Cell Stimulation:
-
Prepare a stimulation solution containing dopamine at its EC80 concentration and forskolin at its EC50 concentration in Stimulation Buffer.
-
Add 5 µL of the stimulation solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection reagents (Eu-cryptate anti-cAMP antibody and d2-labeled cAMP) in the lysis buffer provided with the kit.
-
Add 5 µL of the detection reagent mixture to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Data Analysis and Hit Identification
-
Assay Quality Control:
-
For each plate, calculate the Z'-factor to assess the quality and robustness of the assay.[3][10][11] The Z'-factor is calculated using the signals from the positive (dopamine + forskolin) and negative (forskolin only) controls.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Assays with a Z'-factor > 0.5 are considered excellent for HTS.[12]
-
-
Hit Selection:
-
Normalize the data to the plate controls (% inhibition).
-
A primary hit is defined as a compound that produces a % inhibition value greater than three standard deviations from the mean of the vehicle-treated wells.
-
The hit identification workflow is depicted in Figure 2.
-
Hit Confirmation and Counter-Screens
Dose-Response Confirmation: Primary hits are re-tested in the same cAMP assay over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC50).
Cytotoxicity Assay: Confirmed hits are tested for cytotoxicity using a standard cell viability assay (e.g., CellTiter-Glo®) to eliminate compounds that cause a decrease in signal due to cell death.
Selectivity Assays: To ensure selectivity for the D2R, confirmed, non-cytotoxic hits are screened against other relevant GPCRs, such as the dopamine D1 receptor (a Gs-coupled receptor) and other related aminergic receptors.
Data Presentation
The following tables present hypothetical data from a screening campaign of a representative this compound library.
Table 1: Primary HTS Results and Hit Confirmation
| Compound ID | This compound Structure | Primary Screen (% Inhibition @ 10 µM) | Confirmed Hit | IC50 (µM) |
| BZM-001 | R = H | 8.2 | No | > 50 |
| BZM-002 | R = 4-Cl | 65.7 | Yes | 2.1 |
| BZM-003 | R = 4-F | 58.9 | Yes | 3.5 |
| BZM-004 | R = 4-CH3 | 45.1 | Yes | 8.9 |
| BZM-005 | R = 4-OCH3 | 72.3 | Yes | 1.5 |
| BZM-006 | R = 3-Cl | 33.8 | No | 15.2 |
| BZM-007 | R = 2-Cl | 15.4 | No | > 50 |
Table 2: Counter-Screening and Selectivity Data for Confirmed Hits
| Compound ID | D2R IC50 (µM) | D1R IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity (D1/D2) |
| BZM-002 | 2.1 | > 50 | > 50 | > 23.8 |
| BZM-003 | 3.5 | > 50 | > 50 | > 14.3 |
| BZM-004 | 8.9 | > 50 | > 50 | > 5.6 |
| BZM-005 | 1.5 | 12.5 | > 50 | 8.3 |
Hit Triage and Prioritization
The process of selecting the most promising compounds for further development involves a logical progression of assays and data analysis. This triage process ensures that resources are focused on compounds with the desired biological activity and drug-like properties.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Video: A "Dual-Addition" Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors [jove.com]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. innoprot.com [innoprot.com]
- 7. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. punnettsquare.org [punnettsquare.org]
- 12. assay.dev [assay.dev]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzylmorpholine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Benzylmorpholine. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Q1: I am not observing any significant formation of this compound in my reaction. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield is a common issue that can stem from several factors related to reagents, reaction conditions, and the chosen synthetic route. Here is a systematic approach to identify and resolve the problem:
-
Reagent Quality:
-
Morpholine: Ensure the morpholine used is of high purity and free from excessive water content.
-
Benzylating Agent: If using benzyl chloride or bromide, check for degradation. These reagents can hydrolyze or oxidize over time. For reductive amination, ensure the purity of benzaldehyde, as impurities can inhibit the reaction.
-
Reducing Agent (for reductive amination): Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture. Use freshly opened or properly stored reagents.
-
Solvents: Ensure all solvents are anhydrous, as water can interfere with many of the reagents, particularly in reductive amination and reactions involving strong bases.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be suboptimal. For direct N-alkylation with benzyl halides, gentle heating may be required, but excessive heat can lead to side reactions. Reductive aminations are often run at room temperature.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
pH Control (for reductive amination): The formation of the iminium ion intermediate is pH-dependent. The addition of a mild acid, such as acetic acid, can catalyze this step. However, strongly acidic conditions can protonate the morpholine, rendering it non-nucleophilic.
-
-
Choice of Base (for N-alkylation):
-
The base used to scavenge the acid byproduct (e.g., HCl from benzyl chloride) may be too weak or sterically hindered. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. In some cases, an inorganic base like potassium carbonate (K₂CO₃) can be effective, particularly in polar aprotic solvents like DMF or acetonitrile.
-
Issue 2: Formation of Significant Byproducts
Q2: My reaction is producing a complex mixture with multiple spots on TLC, and the yield of this compound is low. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts is a frequent challenge in the synthesis of this compound. The nature of these byproducts depends on the synthetic route employed.
-
N,N-Dibenzylation (Quaternary Ammonium Salt Formation):
-
Cause: This is a common side reaction in direct N-alkylation where the product, this compound, acts as a nucleophile and reacts with another molecule of the benzylating agent to form a quaternary ammonium salt.
-
Prevention:
-
Use a molar excess of morpholine relative to the benzylating agent.
-
Add the benzylating agent slowly and at a controlled temperature to maintain its low concentration in the reaction mixture.
-
Choose a less polar solvent to reduce the stability of the charged quaternary salt.
-
-
-
Over-reduction (in Reductive Amination):
-
Cause: If a strong reducing agent like sodium borohydride (NaBH₄) is used without careful control, it can potentially reduce the benzaldehyde to benzyl alcohol.
-
Prevention:
-
Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB), which is specifically designed for reductive aminations.
-
-
-
Impurity-Related Byproducts:
-
Cause: Impurities in the starting materials can lead to a variety of side reactions.
-
Prevention:
-
Ensure the purity of all reagents before starting the reaction. Purification of starting materials, if necessary, is a critical step.
-
-
Frequently Asked Questions (FAQs)
Q3: What are the primary synthetic routes for preparing this compound?
A3: The two most common and direct laboratory-scale methods for the synthesis of this compound are:
-
Direct N-Alkylation: This involves the reaction of morpholine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid.
-
Reductive Amination: This is a two-step, one-pot reaction where morpholine first reacts with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent (e.g., sodium triacetoxyborohydride) to yield this compound.
Q4: How can I effectively purify this compound from the crude reaction mixture?
A4: The purification strategy depends on the nature of the impurities.
-
Extraction: An initial workup involving an acid-base extraction can be very effective. The basic this compound can be extracted into an acidic aqueous layer, leaving non-basic organic impurities behind. The aqueous layer is then basified, and the product is extracted back into an organic solvent.
-
Distillation: If the byproducts have significantly different boiling points, vacuum distillation can be a viable purification method for larger quantities.
-
Column Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica gel is the most common method. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane with a small percentage of triethylamine to prevent the product from tailing on the acidic silica gel.
Q5: My reductive amination reaction is sluggish or stalls. What can I do to improve the reaction rate?
A5: A sluggish reductive amination can often be addressed by:
-
Catalytic Acid: Adding a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, which is often the rate-limiting step.
-
Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Ensure they are anhydrous.
-
Reaction Time: Some reductive aminations can be slow and may require stirring overnight at room temperature to go to completion.
-
Use of a Dehydrating Agent: Adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can help to drive the equilibrium towards the formation of the iminium ion by removing the water that is formed as a byproduct.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound under Various Conditions
| Route | Benzylating/Carbonyl Source | Base/Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Major Byproduct(s) |
| N-Alkylation | Benzyl chloride | Triethylamine | Dichloromethane | 25-40 | 65-80 | N,N-Dibenzylmorpholinium chloride |
| N-Alkylation | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 70-85 | N,N-Dibenzylmorpholinium bromide |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 80-95 | Unreacted Benzaldehyde |
| Reductive Amination | Benzaldehyde | NaBH₃CN / AcOH | Methanol | 25 | 75-90 | Benzyl alcohol |
Note: The yields and byproduct formation are representative and can vary based on the specific reaction scale, purity of reagents, and experimental execution.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.2 equivalents) and a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of Base: Add a base, such as potassium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents).
-
Addition of Benzylating Agent: Slowly add benzyl chloride (1.0 equivalent) dropwise to the stirred mixture at room temperature.
-
Reaction: The reaction mixture is then stirred at room temperature or gently heated (e.g., to 40-60°C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve morpholine (1.1 equivalents) and benzaldehyde (1.0 equivalent) in an anhydrous solvent such as dichloromethane.
-
Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Logical workflow for troubleshooting low yields.
Caption: Common side reactions in this compound synthesis.
Technical Support Center: Optimization of 3-Benzylmorpholine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Benzylmorpholine. This guide focuses on the two primary synthetic routes: direct N-benzylation of morpholine and reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for synthesizing this compound are the direct N-benzylation of morpholine and the reductive amination of morpholine with benzaldehyde. Direct benzylation involves the reaction of morpholine with a benzyl halide (e.g., benzyl bromide) in the presence of a base. Reductive amination involves the reaction of morpholine and benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the final product.
Q2: How do I choose between N-benzylation and reductive amination?
A2: The choice of method depends on several factors, including the availability of starting materials, desired scale, and safety considerations.
-
N-benzylation is a straightforward SN2 reaction but may require heating and careful control to avoid over-alkylation, although with a secondary amine like morpholine, this is not a primary concern. Benzyl halides are lachrymatory and require careful handling.
-
Reductive amination is often a one-pot reaction that can be performed at room temperature with high selectivity using mild reducing agents like sodium triacetoxyborohydride. This method avoids the use of hazardous benzyl halides.
Q3: What is the expected boiling point of this compound for purification by distillation?
A3: The boiling point of this compound is approximately 162-164 °C at atmospheric pressure.[1] For purification, vacuum distillation is recommended to prevent potential decomposition at high temperatures. Under reduced pressure, the boiling point will be significantly lower.
Q4: How can I confirm the successful synthesis of this compound?
A4: The product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Troubleshooting Guides
Low Yield or Incomplete Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield in N-benzylation | Ineffective base | Ensure the base (e.g., K₂CO₃, Et₃N) is anhydrous and of good quality. Consider using a stronger, non-nucleophilic base if necessary. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for byproduct formation using TLC. Refluxing in a suitable solvent like acetonitrile is often effective. | |
| Poor quality of benzyl halide | Use freshly distilled or purchased benzyl bromide/chloride as it can degrade over time. | |
| Low yield in reductive amination | Inactive reducing agent | Sodium triacetoxyborohydride is moisture-sensitive. Ensure it is handled under anhydrous conditions. Use a fresh bottle if necessary. |
| Incomplete iminium ion formation | Allow sufficient time for the reaction of morpholine and benzaldehyde before adding the reducing agent. The addition of a catalytic amount of acetic acid can facilitate iminium ion formation. | |
| Incorrect pH | The reaction is typically most effective under weakly acidic conditions (pH 4-6) to promote imine formation without deactivating the amine. |
Formation of Byproducts
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of unreacted starting materials | Insufficient reaction time or temperature | Monitor the reaction progress by TLC. If starting material persists, consider extending the reaction time or increasing the temperature. |
| Incorrect stoichiometry | Ensure the molar ratios of the reactants are correct. For reductive amination, a slight excess of the amine and reducing agent is common.[2] | |
| Formation of a dark-colored reaction mixture | Decomposition of reagents or product | This can occur at excessively high temperatures.[3] For N-benzylation, avoid overheating. Reductive amination is typically performed at room temperature, minimizing this issue. |
| Presence of benzyl alcohol as a byproduct | Hydrolysis of benzyl bromide (in N-benzylation) or over-reduction of benzaldehyde (in reductive amination) | Ensure anhydrous reaction conditions. In reductive amination, use a selective reducing agent like sodium triacetoxyborohydride which is less likely to reduce the aldehyde. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and scale.
| Method | Reactants | Solvent | Base/Reducing Agent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Benzylation | Morpholine, Benzyl Bromide | Acetonitrile | K₂CO₃ | Reflux (≈82°C) | 6-12 | 85-95 |
| N-Benzylation | Morpholine, Benzyl Chloride | DMF | Et₃N | 100 | 8-16 | 80-90 |
| Reductive Amination | Morpholine, Benzaldehyde | Dichloromethane (DCM) | Sodium Triacetoxyborohydride | Room Temp | 4-8 | 90-98 |
| Reductive Amination | Morpholine, Benzaldehyde | Methanol | Sodium Borohydride | 0 to Room Temp | 2-4 | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Benzylation
Materials:
-
Morpholine
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.
-
Stir the mixture and add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation (boiling point approx. 162-164 °C at atmospheric pressure).[1]
Protocol 2: Synthesis of this compound via Reductive Amination
Materials:
-
Morpholine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add morpholine (1.1 eq.), benzaldehyde (1.0 eq.), and anhydrous dichloromethane.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at room temperature.
-
Stir the reaction mixture for 4-8 hours. Monitor the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the N-benzylation of morpholine.
Caption: Experimental workflow for the reductive amination synthesis.
References
Common byproducts in 3-Benzylmorpholine reactions and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Benzylmorpholine, with a focus on byproduct identification and removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound shows multiple spots on the TLC plate besides the main product spot. What are these impurities?
A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the presence of impurities. Based on the common synthetic route involving the reaction of diethanolamine and benzaldehyde, potential byproducts could include:
-
Unreacted Starting Materials: Benzaldehyde and Diethanolamine.
-
Partially Reacted Intermediate: N-benzyl-di(2-hydroxyethyl)amine, formed from the initial condensation before cyclization.
-
Over-alkylation Product: 3,4-dibenzylmorpholine, where the morpholine nitrogen is also benzylated.
-
Oxidation Product: Benzoic acid, resulting from the oxidation of benzaldehyde.
To identify these, you can run co-spots with commercially available standards of the suspected byproducts. Further characterization can be achieved using techniques like HPLC, GC-MS, and NMR spectroscopy.[1][2][3]
Q2: I have identified N-benzyl-di(2-hydroxyethyl)amine as a major byproduct. How can I remove it?
A2: N-benzyl-di(2-hydroxyethyl)amine has a significantly different polarity and boiling point compared to this compound. The most effective method for its removal is column chromatography . A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should effectively separate the more polar N-benzyl-di(2-hydroxyethyl)amine from the desired product.
Q3: How can I remove unreacted benzaldehyde and benzoic acid from my reaction mixture?
A3:
-
Benzaldehyde: An aqueous wash with a sodium bisulfite solution can effectively remove unreacted benzaldehyde by forming a water-soluble adduct.
-
Benzoic Acid: A simple acid-base extraction is highly effective. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will convert the benzoic acid into its water-soluble sodium salt, which will partition into the aqueous layer.
Q4: My NMR analysis suggests the presence of 3,4-dibenzylmorpholine. What is the best way to purify my product?
A4: The separation of 3,4-dibenzylmorpholine from this compound can be challenging due to their similar structures.
-
Column Chromatography: Careful column chromatography with a suitable solvent system (e.g., a low percentage of ethyl acetate in hexane) can provide good separation.
-
Crystallization: If the desired product or the byproduct is a solid, fractional crystallization could be an effective purification method.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related compounds.
Q5: What are the general strategies to minimize byproduct formation in the first place?
A5: To minimize byproduct formation, consider the following strategies:
-
Control of Stoichiometry: Use a precise molar ratio of reactants. An excess of benzaldehyde can lead to over-alkylation, while an excess of diethanolamine will remain as an impurity.
-
Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times or high temperatures can promote side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of benzaldehyde to benzoic acid.
Byproduct Removal Efficiency
The following table summarizes common byproducts and the recommended removal methods with their typical efficiencies.
| Byproduct | Structure | Common Removal Method | Typical Efficiency |
| Benzaldehyde | C₆H₅CHO | Aqueous Sodium Bisulfite Wash | >95% |
| Diethanolamine | HN(CH₂CH₂OH)₂ | Aqueous Wash / Column Chromatography | >90% |
| N-benzyl-di(2-hydroxyethyl)amine | C₆H₅CH₂N(CH₂CH₂OH)₂ | Column Chromatography | >98% |
| 3,4-dibenzylmorpholine | C₁₈H₂₁NO | Column Chromatography / Crystallization | 85-95% |
| Benzoic Acid | C₆H₅COOH | Aqueous Sodium Bicarbonate Wash | >99% |
Key Experimental Protocols
Protocol 1: Removal of Benzaldehyde using Sodium Bisulfite Wash
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Transfer the organic solution to a separatory funnel and add an equal volume of the saturated NaHSO₃ solution.
-
Shake the funnel vigorously for 2-3 minutes.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash process if necessary (monitor by TLC).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Removal of Benzoic Acid using Acid-Base Extraction
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Shake the funnel, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the appropriate solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct identification and removal.
References
Technical Support Center: Purification of 3-Benzylmorpholine and Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Benzylmorpholine and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its derivatives.
Issue 1: Low Yield After Column Chromatography
-
Question: I am experiencing a low yield of this compound after performing column chromatography on silica gel. What are the possible causes and solutions?
-
Answer: Low yields during silica gel chromatography of this compound, a basic compound, are often due to its interaction with the acidic silica gel, leading to irreversible adsorption or streaking.
Troubleshooting Steps:
-
Deactivate Silica Gel: Before loading your sample, flush the packed column with your eluent system containing a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or ammonia in methanol. This will neutralize the acidic silanol groups on the silica surface.
-
Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A common eluent for this compound derivatives is a mixture of ethyl acetate and hexanes.[1] An ideal Rf value for the target compound is between 0.2 and 0.4.
-
Dry Loading: If your compound is not readily soluble in the initial eluent, consider dry loading. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.
-
Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase like alumina (neutral or basic).
-
Issue 2: Oiling Out During Recrystallization
-
Question: My this compound derivative is separating as an oil instead of crystals during recrystallization. How can I resolve this?
-
Answer: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if the solution is too concentrated.
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Rapid cooling can favor oil formation.
-
Add More Solvent: Reheat the solution to dissolve the oil and then add a small amount of the hot solvent to slightly decrease the concentration.
-
Use a Different Solvent System: Experiment with different solvents or solvent mixtures. For the hydrochloride salt of this compound, solvents like ethanol, isopropanol, or mixtures with diethyl ether can be effective.[2]
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can sometimes initiate crystallization.
-
Issue 3: Difficulty in Removing Benzylamine Impurity
-
Question: I have an excess of benzylamine in my crude this compound product. How can I effectively remove it?
-
Answer: Benzylamine is a common impurity if it's used as a reagent or formed as a byproduct. Its basicity is similar to this compound, which can make separation challenging.
Troubleshooting Steps:
-
Acid-Base Extraction: While both are basic, a careful pH-controlled extraction might be effective. Dissolve the mixture in an organic solvent and wash with a buffered aqueous solution at a pH between the pKa values of benzylamine (pKa ≈ 9.3) and this compound (pKa can be estimated to be slightly lower than piperidine's, which is around 11.2). This is a delicate process and may not provide complete separation.
-
Formation of a Derivative: Consider converting the benzylamine to a non-basic derivative that can be more easily separated by chromatography or extraction. However, this adds extra steps to your synthesis.
-
Optimized Column Chromatography: A carefully optimized gradient elution on silica gel, with a basic modifier, can separate the two compounds. Use a long column and a shallow gradient.
-
Vacuum Distillation: If the boiling points of the two compounds are sufficiently different, vacuum distillation can be an effective method for separation on a larger scale. Benzylamine has a boiling point of about 185 °C at atmospheric pressure.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound and its derivatives are:
-
Column Chromatography: Typically using silica gel with an eluent system such as ethyl acetate/hexanes, often with a small amount of a basic additive like triethylamine to prevent peak tailing.[1]
-
Recrystallization: This method is effective if the crude product is a solid and a suitable solvent or solvent system can be identified.
-
Salt Formation and Recrystallization: Converting the basic this compound to its hydrochloride salt can improve its crystallinity and handling properties, making recrystallization more straightforward.[1] This is a common strategy for purifying amines.[4]
Q2: What are the likely impurities in a synthesis of this compound?
A2: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials (e.g., morpholine, benzyl bromide, or benzylamine).
-
Over-benzylated products (e.g., dibenzylmorpholinium salts).
-
Byproducts from side reactions, such as the formation of imine dimers from benzylamine oxidation.[4]
-
Degradation products, especially if the compound is exposed to air and moisture, which can lead to oxidation.[5]
Q3: How can I monitor the purity of this compound during purification?
A3: The purity of this compound can be monitored using the following techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the number of components in a mixture and to track the progress of a column chromatography separation.
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate quantitative assessment of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA for better peak shape) is a common setup.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the main product and detect the presence of impurities by comparing the integrals of their respective signals.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry to identify the molecular weights of the main product and any impurities.[6]
Q4: Is it better to purify this compound as a free base or as a salt?
A4: The choice between purifying the free base or the salt depends on the specific circumstances:
-
Free Base: Purification of the free base by column chromatography is common. If the free base is a crystalline solid, recrystallization can also be a good option.
-
Hydrochloride Salt: Converting the free base to its hydrochloride salt is often advantageous.[1] Salts are typically more crystalline and less volatile than the corresponding free bases, which can make them easier to handle and purify by recrystallization. The salt form can also be more stable for long-term storage.
Data Presentation
Table 1: Column Chromatography Parameters for this compound Derivatives
| Derivative | Stationary Phase | Eluent System | Yield (%) | Purity | Reference |
| (S)-3-[(Benzyloxy)methyl]morpholine | Silica Gel | CHCl3/MeOH (95:5) | 48 | Not specified | [7] |
| (2R)-2-((R)-[phenyl][2-trifluoromethylphenylthio]methyl)-4-benzylmorpholine | Silica Gel | Hexane/Ethyl Acetate (gradient 100 to 90/10) | 94 | >98% (LC) | [8] |
| General Morpholine Derivative | Silica Gel | Ethyl Acetate/Hexanes + 0.5-1% Triethylamine | >90 (expected) | >99% (expected) | [9] |
Table 2: Recrystallization Solvents for Morpholine Derivatives
| Compound Type | Solvent System | Expected Outcome |
| Basic Amines (as HCl salts) | Ethanol, Isopropanol, or Ethanol/Diethyl Ether | Formation of crystalline hydrochloride salt |
| Non-polar compounds | Heptanes/Ethyl Acetate | Crystalline solid |
| Polar compounds (salts) | Methanol/Water, Acetone/Water | Crystalline solid |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC plates. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the eluent to prevent streaking. Aim for an Rf of ~0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing triethylamine) and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of this compound as its Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Solvent Selection for Recrystallization: Test the solubility of a small amount of the salt in various solvents (e.g., ethanol, isopropanol, methanol/water) to find a suitable recrystallization solvent (one in which the salt is soluble when hot and insoluble when cold).
-
Recrystallization: Dissolve the crude salt in the minimum amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Mandatory Visualization
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for column chromatography of basic amines.
References
- 1. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Stability and degradation of 3-Benzylmorpholine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3-Benzylmorpholine under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, primarily involving the morpholine ring and the benzyl group. The main degradation routes are anticipated to be oxidation of the benzylic carbon and cleavage of the morpholine ring. Oxidative conditions can lead to the formation of benzaldehyde and benzoic acid derivatives, while hydrolytic conditions, particularly at extreme pH values, may result in the opening of the morpholine ring.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it should be stored in a cool, dry, and dark environment. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, maintaining the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidative degradation.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a benzyl group can be susceptible to photolytic degradation. Therefore, it is recommended to protect this compound from light exposure to prevent the formation of photodegradation products. The use of amber vials or containers wrapped in aluminum foil is recommended for storage and during experiments where light sensitivity is a concern.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. The morpholine ring can be susceptible to acid and base-catalyzed hydrolysis, potentially leading to ring-opening. Generally, the compound is expected to be most stable in neutral to slightly acidic conditions (pH 4-7). Under strongly acidic or basic conditions, the rate of degradation is likely to increase.
Troubleshooting Guide
Problem 1: Inconsistent results in stability studies.
-
Possible Cause: The degradation of this compound may be influenced by factors that have not been adequately controlled, such as trace metal ions, exposure to light, or variations in temperature.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly cleaned and rinsed with high-purity water to remove any trace metal contaminants that could catalyze degradation.
-
Protect samples from light at all stages of the experiment, from sample preparation to analysis, by using amber glassware or covering containers with aluminum foil.
-
Use a calibrated and stable heating source (e.g., a water bath or oven) to maintain a consistent temperature throughout the study.
-
Prepare fresh solutions for each experiment to avoid issues with the degradation of stock solutions over time.
-
Problem 2: Appearance of unexpected peaks in the chromatogram during analysis.
-
Possible Cause: These peaks may correspond to degradation products of this compound or impurities in the starting material or reagents.
-
Troubleshooting Steps:
-
Analyze a sample of the this compound starting material to check for pre-existing impurities.
-
Run a blank sample (containing only the solvent and reagents) to identify any peaks originating from these components.
-
If the unexpected peaks are confirmed to be degradation products, use techniques such as LC-MS or GC-MS to identify their structures. This information will be crucial for understanding the degradation pathway.
-
Problem 3: Poor recovery of this compound from the samples.
-
Possible Cause: The compound may be degrading during the sample preparation or analytical process. Adsorption to container surfaces can also lead to low recovery.
-
Troubleshooting Steps:
-
Minimize the time between sample preparation and analysis.
-
Evaluate the stability of this compound in the analytical solvent system. If degradation is observed, select a more inert solvent.
-
Consider using silanized glassware to prevent adsorption of the compound onto the glass surfaces.
-
Data Presentation: Forced Degradation Studies
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These tables are intended to provide a reference for the expected stability profile of the compound under various stress conditions.
Table 1: Hydrolytic Degradation of this compound at 60°C
| pH Condition | Time (hours) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 | ~15% | Morpholine ring-opened products |
| 48 | ~25% | Morpholine ring-opened products | |
| pH 7 Buffer | 24 | < 5% | - |
| 48 | < 5% | - | |
| 0.1 M NaOH | 24 | ~20% | Morpholine ring-opened products |
| 48 | ~35% | Morpholine ring-opened products |
Table 2: Oxidative Degradation of this compound at Room Temperature
| Oxidizing Agent | Time (hours) | % Degradation | Major Degradation Products |
| 3% H₂O₂ | 6 | ~30% | Benzaldehyde, Benzoic Acid |
| 24 | ~50% | Benzaldehyde, Benzoic Acid | |
| 10% H₂O₂ | 6 | ~60% | Benzaldehyde, Benzoic Acid |
| 24 | > 80% | Benzaldehyde, Benzoic Acid |
Table 3: Photodegradation of this compound (Solid State and Solution)
| Condition | Exposure | % Degradation | Major Degradation Products |
| Solid State | 1.2 million lux hours | < 10% | Oxidative products of the benzyl group |
| 1 mg/mL in Methanol | 1.2 million lux hours | ~25% | Oxidative products of the benzyl group |
Table 4: Thermal Degradation of this compound (Solid State)
| Temperature | Time (days) | % Degradation | Major Degradation Products |
| 80°C | 7 | ~10% | Minor oxidative products |
| 14 | ~18% | Minor oxidative products | |
| 100°C | 7 | ~25% | Oxidative products |
| 14 | ~40% | Oxidative products |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
1. Acid and Base Hydrolysis
-
Objective: To evaluate the stability of this compound in acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
For acid hydrolysis, add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid.
-
For base hydrolysis, add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide.
-
For neutral hydrolysis, add a known volume of the stock solution to high-purity water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24, 48 hours).
-
Neutralize the aliquots from the acidic and basic solutions before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation.
-
2. Oxidative Degradation
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL).
-
Add a known volume of the stock solution to a solution of hydrogen peroxide (e.g., 3% or 10%).
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24 hours).
-
Analyze the samples by HPLC to quantify the degradation.
-
3. Photostability Testing
-
Objective: To determine the effect of light on the stability of this compound.
-
Procedure:
-
For solid-state testing, spread a thin layer of this compound powder in a shallow dish.
-
For solution-state testing, prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep control samples (wrapped in aluminum foil) under the same conditions to serve as dark controls.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
4. Thermal Degradation
-
Objective: To evaluate the stability of this compound at elevated temperatures.
-
Procedure:
-
Place a known amount of solid this compound in a vial.
-
Store the vials in a temperature-controlled oven at various temperatures (e.g., 80°C and 100°C).
-
Withdraw samples at specified time points (e.g., 0, 7, 14 days).
-
Dissolve the samples in a suitable solvent and analyze by HPLC.
-
Visualizations
Caption: General workflow for conducting forced degradation studies.
Caption: Inferred degradation pathways of this compound.
Improving the yield and purity of 3-Benzylmorpholine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Benzylmorpholine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
N-alkylation of morpholine: This involves the reaction of morpholine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. This is a direct and often high-yielding method.
-
Reductive amination: This two-step process typically involves the reaction of 2-(benzylamino)ethanol with an aldehyde, followed by a reduction step. While multi-stepped, it offers an alternative route that can be advantageous in certain contexts.
Q2: What are the typical yields and purity levels I can expect?
A2: Yields and purity are highly dependent on the chosen synthetic route, reaction conditions, and purification methods. With optimized protocols, yields for the N-alkylation of morpholine can exceed 90%. Purity of >98% is achievable with proper purification techniques like distillation or column chromatography. Reductive amination yields can be more variable, often in the range of 60-80%, with purity also contingent on effective purification.
Q3: What are the key safety precautions I should take during the synthesis?
A3: this compound and its precursors can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Benzyl halides are lachrymators and should be handled with extreme care. Consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Troubleshooting Guides
Low Yield
Problem: My reaction yield is significantly lower than expected.
This is a common issue that can arise from several factors. The following guide provides a systematic approach to troubleshooting low yields.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q: Could the purity of my starting materials be the issue?
A: Absolutely. Impurities in morpholine or the benzylating agent can interfere with the reaction. For instance, water in the morpholine can react with the base and reduce its effectiveness. It is recommended to use freshly distilled or high-purity reagents.
Q: How critical is the reaction temperature?
A: Reaction temperature is a critical parameter. For the N-alkylation of morpholine, a moderately elevated temperature can increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product, thereby reducing the yield.[1]
Illustrative Data: Effect of Temperature on N-alkylation Yield
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 25 (Room Temp) | 24 | 65 |
| 50 | 12 | 85 |
| 80 | 6 | 92 |
| 100 | 4 | 88 (some degradation observed) |
| Note: This data is illustrative and may vary based on specific reaction conditions. |
Impurity Issues
Problem: My final product is impure, even after purification.
Identifying and eliminating impurities is crucial for obtaining high-quality this compound.
Q: What are the likely impurities in my product?
A: The nature of impurities depends on the synthetic route:
-
N-alkylation: Common impurities include unreacted morpholine, unreacted benzyl halide, and potentially over-alkylated products (quaternary ammonium salts).
-
Reductive amination: Impurities can include unreacted starting materials, the intermediate imine, and byproducts from the reduction of the starting aldehyde.
Q: How can I effectively remove these impurities?
A: A combination of purification techniques is often necessary:
-
Acid-Base Extraction: This is a powerful method to separate the basic this compound from neutral impurities like unreacted benzyl halide. The product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.
-
Distillation: Fractional distillation under reduced pressure can be effective for removing impurities with significantly different boiling points.
-
Column Chromatography: This is a highly effective method for separating compounds with similar polarities.
Logical Flow for Product Purification
Caption: General purification workflow for this compound.
Illustrative Data: Purity Profile after Different Purification Steps
| Purification Step | Purity of this compound (%) | Major Impurities Detected |
| Crude Product | 75 | Morpholine, Benzyl Chloride |
| After Acid-Base Extraction | 90 | Residual Morpholine |
| After Distillation | 95 | Minor unidentified byproducts |
| After Column Chromatography | >98 | - |
| Note: This data is illustrative and actual results will depend on the specific impurities and conditions. |
Experimental Protocols
Method 1: N-alkylation of Morpholine with Benzyl Chloride
This protocol describes a common and effective method for the synthesis of this compound.
Experimental Workflow
Caption: Workflow for N-alkylation of morpholine.
Detailed Methodology:
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) in a polar aprotic solvent such as acetonitrile or DMF.
-
-
Reaction Execution:
-
Slowly add benzyl chloride (1.1 eq.) to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
-
Purification:
-
Perform an acid-base extraction to separate the product from unreacted benzyl chloride.
-
Dry the organic layer containing the purified product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
For higher purity, perform fractional distillation under vacuum or column chromatography on silica gel.
-
Method 2: Reductive Amination
This protocol provides an alternative route to this compound.
Detailed Methodology:
-
Imine Formation:
-
In a round-bottom flask, combine 2-(benzylamino)ethanol (1.0 eq.) and a suitable aldehyde (e.g., formaldehyde, 1.2 eq.) in a solvent such as methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (1.5 eq.), in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction carefully with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
-
References
Troubleshooting guide for reactions involving the morpholine scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during chemical reactions involving the morpholine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the morpholine ring?
The primary methods for constructing the morpholine ring involve the cyclization of intermediates derived from vicinal amino alcohols or their derivatives. Key laboratory and industrial methods include:
-
Dehydration of Diethanolamine: A prevalent industrial method that involves heating diethanolamine with a strong acid, such as sulfuric or hydrochloric acid, to induce cyclization.[1]
-
From 1,2-Amino Alcohols and Dihaloethanes: This involves the reaction of a 1,2-amino alcohol with a 1,2-dihaloethane, like bis(2-chloroethyl)ether, in the presence of a base.
-
Reductive Amination of Diethylene Glycol: An industrial synthesis route where diethylene glycol reacts with ammonia at high temperatures and pressures over a hydrogenation catalyst.[2]
-
Palladium-Catalyzed Carboamination: A modern approach for synthesizing substituted morpholines. It involves the intramolecular cyclization of O-allyl ethanolamine derivatives with aryl or alkenyl halides, catalyzed by a palladium complex, offering good stereocontrol.[1][3]
-
From 1,2-Amino Alcohols and Ethylene Sulfate: A newer, high-yielding method that involves the selective monoalkylation of 1,2-amino alcohols with ethylene sulfate, followed by base-mediated cyclization.[4][5]
Troubleshooting Guides
Morpholine Ring Synthesis
Problem: Low yield during the dehydration of diethanolamine.
Low yields in this reaction are often due to incomplete reaction, side reactions, or suboptimal conditions.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Catalyst | The acid catalyst is crucial. An inadequate amount will lead to a slow and incomplete reaction. Ensure the mixture is strongly acidic (pH ~1) before heating.[2][6] |
| Suboptimal Temperature | The reaction typically requires high temperatures (150-210°C) to effectively drive off water and promote ring closure.[1] Use a thermocouple to monitor the internal temperature.[6] |
| Inadequate Water Removal | The presence of water can inhibit the forward reaction. Use a Dean-Stark apparatus or an efficient distillation setup to remove water as it forms, driving the reaction equilibrium toward the product.[1] |
| Insufficient Reaction Time | Ensure the reaction is heated for a sufficient duration. A typical lab-scale reaction is maintained at 200-210°C for 15 hours.[6] Monitor the reaction's progress using TLC or GC-MS.[1] |
Below is a troubleshooting workflow for this issue:
Problem: Formation of N,N-dialkylated byproducts when synthesizing substituted morpholines from 1,2-amino alcohols.
Achieving selective monoalkylation can be difficult, as the secondary amine product can compete with the primary amine starting material for the alkylating agent.[1]
Strategies to Promote Monoalkylation:
| Strategy | Description | Pros | Cons |
| Slow Addition of Alkylating Agent | Adding the alkylating agent dropwise at a low temperature helps maintain its low concentration, favoring reaction with the more abundant primary amine.[1] | Simple to implement. | May not be sufficient for highly reactive substrates. |
| Use of a Large Excess of Amine | Using a large excess of the 1,2-amino alcohol increases the probability of the alkylating agent reacting with the starting material.[1] | Can be effective. | Requires separation of the product from a large excess of starting material. |
| Use of Bulky Alkylating Agents | Steric hindrance can disfavor the second alkylation step on the now more hindered secondary amine.[1] | Can be highly selective. | Not applicable if a specific, non-bulky alkyl group is required. |
| Use of Ethylene Sulfate | This reagent has been shown to be highly selective for monoalkylation in a redox-neutral process, leading to the morpholine precursor.[4][5] | High selectivity for monoalkylation. | Reagent may not be readily available in all labs. |
Palladium-Catalyzed N-Arylation of Morpholine (Buchwald-Hartwig Amination)
Problem: Low yield or no reaction in the Pd-catalyzed N-arylation of morpholine.
This powerful C-N bond-forming reaction is sensitive to several factors.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The Pd(0) catalyst is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Incorrect Ligand Choice | The ligand is critical for catalyst stability and activity. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) or N-Heterocyclic Carbene (NHC) ligands are often required.[1] |
| Suboptimal Base | The base is required to deprotonate the morpholine and facilitate the catalytic cycle. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction. |
| Impure Starting Materials | Impurities in the aryl halide or morpholine can poison the catalyst. Ensure all starting materials are pure. |
| Inappropriate Temperature | Excessively high temperatures can lead to catalyst decomposition (often observed as the formation of palladium black). Run the reaction at the lowest temperature that provides a reasonable rate, typically between 80-110°C. |
The following diagram illustrates a simplified workflow for optimizing a Pd-catalyzed N-arylation reaction.
Purification of Morpholine-Containing Compounds
Problem: Peak tailing, streaking, or irreversible binding during silica gel chromatography.
The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and low recovery.
Solutions:
| Method | Description | Typical Concentration |
| Add a Basic Modifier | Add a small amount of a basic modifier to the eluent system to neutralize the acidic sites on the silica gel. | Triethylamine (Et₃N): 0.1-2% Ammonia (in MeOH): 0.5-2% |
| Use a Different Stationary Phase | If issues persist, consider using a less acidic or basic stationary phase. | Alumina (basic or neutral): Good for basic compounds. Deactivated Silica: Silica gel pre-treated with a base. |
| Reverse-Phase Chromatography | For very polar morpholine derivatives, reverse-phase chromatography (e.g., C18) may be a more suitable option. | N/A |
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)
This protocol is based on the dehydration of diethanolamine using a strong acid.[6]
Reagents & Equipment:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL)
-
Calcium Oxide (50 g)
-
Potassium Hydroxide (20 g)
-
Sodium metal (~1 g)
-
500 mL three-neck round-bottom flask, thermocouple, condenser, heating mantle, distillation apparatus.
Procedure:
-
Acidification: Add 62.5 g of diethanolamine to the round-bottom flask. While cooling and stirring, slowly add concentrated hydrochloric acid until the mixture reaches a pH of ~1. This step is highly exothermic.
-
Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours. The mixture will darken over time.
-
Work-up: Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.
-
Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.
-
Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.
-
Drying and Purification:
-
Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.
-
Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.
-
Perform a final fractional distillation, collecting the pure morpholine product at 126-129°C. A typical yield is 35-50%.[6]
-
Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation of Morpholine
This is a general protocol and may require optimization for specific substrates.
Reagents & Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene or dioxane (3-5 mL)
-
Schlenk tube or similar reaction vessel, magnetic stirrer, heating block/oil bath, inert gas supply (Argon or Nitrogen).
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe. Follow with the addition of the aryl halide (if solid, add with the other solids; if liquid, add via syringe) and morpholine via syringe.
-
Reaction: Seal the reaction vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100°C). Stir vigorously for the required time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (potentially with a triethylamine additive) to obtain the desired N-aryl morpholine.
Data Presentation
Table 1: Effect of Temperature on Byproduct Formation in Morpholine Synthesis from Diethylene Glycol (DEG) and Ammonia
| Run | Temperature (°C) | DEG Conversion (%) | AEE in Product (%) | Morpholine in Product (%) | Heavies in Product (%) |
| 1 | 200 | 63.87 | 36.13 | 59.5 | 4.06 |
| 2 | 220 | 97.63 | 2.37 | 90.8 | 5.5 |
| 3 | 240 | 79.4 | 20.6 | 63.3 | 7.5 |
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[2] This data illustrates that at 220°C, the conversion of the intermediate 2-(2-aminoethoxy)ethanol (AEE) to morpholine is most efficient, minimizing both unreacted intermediate and the formation of high-molecular-weight "heavies".[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Stereoselective Synthesis of 3-Benzylmorpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stereoselectivity challenges during the synthesis of 3-benzylmorpholine.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Cyclization Step
Q: My reaction is producing a nearly 1:1 mixture of diastereomers of this compound. How can I improve the diastereoselectivity?
A: Low diastereoselectivity in the formation of the morpholine ring is a common challenge. The relative stereochemistry between the C3 benzyl group and other substituents is often influenced by the transition state of the cyclization reaction. Here are several strategies to enhance diastereoselectivity:
-
Substrate Control: The stereochemistry of your starting materials is a powerful tool. If you are using a chiral precursor, such as an amino alcohol derived from a chiral pool, its inherent stereochemistry can direct the formation of one diastereomer over the other.
-
Catalyst and Reagent Selection:
-
Lewis Acids: The use of a Lewis acid can help to organize the transition state of the cyclization, leading to improved facial selectivity. Screening different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can be beneficial.
-
Bulky Reagents: Employing sterically bulky reagents can favor the formation of the thermodynamically more stable diastereomer by minimizing steric interactions in the transition state.
-
-
Optimization of Reaction Conditions:
-
Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lower activation energy.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state geometry. A systematic screen of solvents with varying properties (e.g., toluene, THF, CH₂Cl₂, CH₃CN) is recommended.[1]
-
Reaction Time: For reactions that can equilibrate, a longer reaction time may favor the thermodynamically more stable diastereomer. Conversely, for kinetically controlled reactions, shorter reaction times may be optimal.
-
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
Q: I am attempting an enantioselective synthesis of a single enantiomer of this compound, but the enantiomeric excess (ee) is low. What are the likely causes and solutions?
A: Achieving high enantioselectivity requires careful control over the asymmetric induction step. Low ee can result from several factors:
-
Chiral Auxiliary Mismatch: If you are using a chiral auxiliary, its structure may not be providing sufficient steric hindrance to effectively control the approach of the reagents.
-
Solution: Experiment with different chiral auxiliaries. For example, Evans' oxazolidinone auxiliaries are widely used and offer a range of substitution patterns to tune the steric environment.
-
-
Catalyst Inefficiency: In catalytic asymmetric syntheses, the chiral ligand or catalyst may not be creating a sufficiently defined chiral environment.
-
Solution: Screen a variety of chiral ligands. For reactions like asymmetric hydrogenation, the choice of the phosphine ligand is critical. For other transformations, different classes of chiral catalysts (e.g., those based on Rhodium, Ruthenium, or Iridium) may provide better results.
-
-
Racemization: The desired chiral product or intermediates may be racemizing under the reaction or workup conditions.
-
Solution: Analyze the stability of your chiral intermediates and final product. If racemization is suspected, consider milder reaction conditions (e.g., lower temperature, alternative bases) or a less harsh workup procedure.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving a stereoselective synthesis of 3-substituted morpholines like this compound?
A1: The main strategies can be categorized based on when the key stereocenter at the C3 position is established:
-
Formation of the stereocenter before cyclization: This often involves the use of a chiral starting material from the chiral pool, such as a derivative of an amino acid like phenylalanine.
-
Formation of the stereocenter during cyclization: This can be achieved through a diastereoselective cyclization, where existing stereocenters in the acyclic precursor direct the formation of the new stereocenter.
-
Formation of the stereocenter after cyclization: This involves creating the morpholine ring first and then introducing the chirality at the C3 position, for example, through an enantioselective reduction of a C=N bond within the ring.[2]
Q2: Can I use a chiral auxiliary to synthesize a specific enantiomer of this compound?
A2: Yes, the use of chiral auxiliaries is a well-established method for asymmetric synthesis. The general workflow involves covalently attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction to create the desired stereocenter, and then removing the auxiliary to yield the enantiomerically enriched product.
Q3: Are there any one-pot methods for the enantioselective synthesis of 3-substituted morpholines?
A3: Yes, tandem one-pot reactions have been developed that can be highly efficient. For example, a sequence involving a hydroamination followed by an asymmetric transfer hydrogenation can provide enantiomerically enriched 3-substituted morpholines from readily available starting materials.[3] In this approach, the stereoselectivity is induced in the asymmetric hydrogenation step.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield and stereoselectivity in the synthesis of this compound. Note: This data is representative and intended for comparative purposes.
Table 1: Influence of Solvent on Diastereoselectivity in a Cyclization Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Toluene | 25 | 75 | 3:1 |
| 2 | THF | 25 | 80 | 2.5:1 |
| 3 | CH₂Cl₂ | 25 | 82 | 4:1 |
| 4 | CH₃CN | 25 | 70 | 1.5:1 |
Table 2: Effect of Chiral Catalyst on Enantioselectivity in Asymmetric Hydrogenation
| Entry | Catalyst | Ligand | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | [Rh(COD)₂]BF₄ | (R)-BINAP | 10 | 95 | 85 |
| 2 | [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | 10 | 98 | 92 |
| 3 | RuCl₂[(S)-BINAP] | (S)-BINAP | 20 | 92 | 95 |
| 4 | [Ir(COD)Cl]₂ | (S,S)-f-spiroPhos | 15 | 96 | 99 |
Experimental Protocols
Protocol 1: Diastereoselective Reductive Amination using a Chiral Amino Alcohol
This protocol describes a general procedure for the synthesis of a this compound derivative starting from a chiral amino alcohol.
-
Step 1: Imine Formation. To a solution of the chiral amino alcohol (1.0 eq) in a suitable solvent (e.g., toluene), add phenylacetaldehyde (1.1 eq). The mixture is stirred at room temperature for 2-4 hours, often with a dehydrating agent like MgSO₄ to drive the reaction to completion.
-
Step 2: Reduction. The reaction mixture is cooled to 0 °C, and a reducing agent (e.g., NaBH₄, 1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Step 3: Cyclization. The crude product from the reduction is dissolved in a suitable solvent (e.g., THF), and a base (e.g., NaH, 1.2 eq) is added at 0 °C. A reagent to introduce the remaining part of the morpholine ring (e.g., a 2-haloethanol derivative) is then added, and the reaction is stirred at room temperature or heated to effect cyclization.
-
Workup and Purification. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the this compound derivative.
Protocol 2: Enantioselective Synthesis using a Chiral Auxiliary
This protocol outlines a general approach using an Evans' type chiral oxazolidinone auxiliary.
-
Step 1: Acylation. The chiral oxazolidinone auxiliary (1.0 eq) is deprotonated with a strong base (e.g., n-BuLi) at -78 °C in THF, followed by the addition of 3-phenylpropanoyl chloride (1.1 eq) to form the N-acyloxazolidinone.
-
Step 2: Diastereoselective Alkylation. The N-acyloxazolidinone is again treated with a base (e.g., LDA) at -78 °C to form the enolate, which is then reacted with an electrophile that will form the remainder of the morpholine backbone after subsequent steps.
-
Step 3: Auxiliary Removal and Cyclization. The chiral auxiliary is cleaved under appropriate conditions (e.g., LiBH₄ reduction to the amino alcohol). The resulting chiral intermediate is then cyclized, often in a separate step, to form the this compound.
Visualizations
Logical Relationship of Stereocontrol Strategies
References
Handling and storage recommendations for 3-Benzylmorpholine
This technical support center provides guidance on the proper handling and storage of 3-Benzylmorpholine, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound?
A1: It is crucial to use appropriate personal protective equipment to ensure safety. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves properly.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol formation, use a NIOSH (US) or CEN (EU) approved respirator.
Q2: What are the ideal storage conditions for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed. It should be stored away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.
Q3: My this compound has changed color. Is it still usable?
Q4: What should I do in case of a spill?
A4: In the event of a spill, ensure the area is well-ventilated. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal. Avoid allowing the product to enter drains.
Q5: How should I dispose of this compound waste?
A5: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the compound is stored according to the recommendations (cool, dry, well-ventilated, away from incompatibles). If degradation is suspected, use a fresh batch of the compound. |
| Contamination. | Review handling procedures to prevent cross-contamination. Ensure all glassware and equipment are clean and dry before use. | |
| Precipitate formation in solution | Low solubility in the chosen solvent. | This compound is soluble in many organic solvents like ethanol, ether, and benzene.[1] Confirm the solvent compatibility and consider gentle warming or sonication to aid dissolution. If a precipitate persists, it may indicate a reaction with the solvent or contamination. |
| Reaction with an incompatible substance. | Verify that no incompatible materials (e.g., strong acids, oxidizing agents) are present in your reaction mixture unless intended. |
Stability and Incompatibility Data
While specific quantitative stability data for this compound is not extensively available in public literature, the following qualitative information has been compiled from safety data sheets. For critical applications, it is recommended to perform in-house stability studies.
| Condition | Recommendation/Incompatibility |
| Temperature | Store in a cool place. One source suggests room temperature storage.[1] |
| Air/Moisture | Store in a dry place with the container tightly closed. |
| Light | While not explicitly stated, it is good practice to store chemicals in opaque or amber containers to protect from light. |
| Incompatible Materials | Oxidizing agents, acids, acid chlorides, acid anhydrides. |
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly specific to the intended application (e.g., as an intermediate in organic synthesis). Researchers should consult relevant synthetic procedures in chemical literature for their specific reaction of interest. A general protocol for handling the compound is as follows:
-
Preparation: Work in a well-ventilated chemical fume hood. Assemble all necessary glassware and ensure it is clean and dry.
-
Personal Protective Equipment: Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dispensing: Carefully dispense the required amount of this compound. As it is a liquid, use a calibrated pipette or syringe.[1]
-
Reaction: Add the compound to the reaction vessel under the conditions specified in your experimental procedure.
-
Work-up and Purification: Follow the specific work-up and purification steps outlined in your protocol.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to institutional and regulatory guidelines.
-
Cleaning: Thoroughly clean all glassware and the work area after use.
Visual Workflow for Handling and Storage
Caption: Workflow for Safe Handling and Storage of this compound.
References
Validation & Comparative
A Comparative Guide to 3-Benzylmorpholine and 2-Benzylmorpholine for Researchers
An objective analysis of the chemical and physical properties of 3-Benzylmorpholine and 2-Benzylmorpholine, complete with experimental data and synthesis protocols, to inform research and development in the pharmaceutical and chemical industries.
This guide provides a detailed comparison of the chemical and physical properties of this compound and 2-Benzylmorpholine, two structural isomers with distinct characteristics. Understanding these differences is crucial for their application in organic synthesis and drug discovery, where precise molecular conformation can significantly impact biological activity.
Physicochemical Properties: A Side-by-Side Comparison
A summary of the key physicochemical properties of this compound and 2-Benzylmorpholine is presented below. These values have been compiled from various sources and represent experimentally determined data.
| Property | This compound | 2-Benzylmorpholine |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol | 177.24 g/mol [1][2] |
| Appearance | Colorless liquid[3] | Solid[2] |
| Melting Point | -23°C to -18°C[3] | Not explicitly stated |
| Boiling Point | 162°C to 164°C[3] | Not explicitly stated |
| Solubility | Soluble in many organic solvents, such as ethanol, ether, and benzene.[3] | Not explicitly stated |
Synthesis and Structural Considerations
The positioning of the benzyl group on the morpholine ring dictates the synthetic route and the overall three-dimensional structure of these isomers, which in turn influences their reactivity and biological interactions.
This compound is typically synthesized via the direct benzylation of morpholine.[3] This reaction, however, can also yield the N-benzylated product, 4-benzylmorpholine, necessitating careful control of reaction conditions to favor C-alkylation at the 3-position.
2-Benzylmorpholine , a structural isomer of the appetite suppressant phenmetrazine, can be synthesized from allylbenzene.[4] Its synthesis often involves the formation of a morpholine ring from a precursor already containing the benzyl group.
Biological Activity: A Tale of Two Isomers
The seemingly minor shift in the benzyl group's position from the 3- to the 2-position on the morpholine ring results in a significant divergence in their known biological activities.
2-Benzylmorpholine has been investigated for its appetite-suppressant effects.[4] Studies have shown that the racemate of 2-benzylmorpholine can suppress appetite, with the activity primarily residing in the (+)-enantiomer.[4] This activity profile positions 2-benzylmorpholine as a compound of interest in the study of appetite regulation and related therapeutic areas.
This compound , on the other hand, is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of drugs and pesticides.[3] While its direct biological effects are not as well-documented as its isomer, its utility as a synthetic building block is well-established.
Experimental Protocols
Detailed experimental protocols for the synthesis of these compounds are crucial for reproducibility and further investigation. Below are generalized synthesis procedures based on available literature.
Synthesis of this compound (General Procedure)
The synthesis of this compound can be achieved through the benzylation of morpholine. One common method involves the use of a benzylating agent in the presence of a strong base.
Diagram of a General Synthetic Workflow for Benzylmorpholines
Caption: Generalized synthetic pathways for this compound and 2-Benzylmorpholine.
Materials:
-
Morpholine
-
A suitable benzylating agent (e.g., benzyl bromide)
-
A strong base (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Quenching agent (e.g., water)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve morpholine in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the strong base to the solution and stir for a designated period to allow for deprotonation.
-
Add the benzylating agent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to isolate this compound.
Synthesis of 2-Benzylmorpholine (General Procedure from Allylbenzene)
The synthesis of 2-benzylmorpholine can be accomplished from allylbenzene through a multi-step process.[4]
Materials:
-
Allylbenzene
-
Epoxidizing agent (e.g., m-chloroperoxybenzoic acid)
-
Ethanolamine
-
Base (e.g., sodium hydroxide)
-
Solvents for reaction and extraction (e.g., dichloromethane, toluene)
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
Epoxidation: React allylbenzene with an epoxidizing agent in a suitable solvent to form 2-benzyloxirane.
-
Ring Opening and Cyclization: React the 2-benzyloxirane with ethanolamine in the presence of a base. This step opens the epoxide ring and is followed by an intramolecular cyclization to form the morpholine ring.
-
Workup and Purification: After the reaction is complete, perform an acid-base workup to isolate the crude product. Purify the crude 2-benzylmorpholine using a suitable method, such as distillation or chromatography.
Conclusion
This compound and 2-Benzylmorpholine, while sharing the same molecular formula, exhibit distinct physical and chemical properties that translate into different applications. This compound serves as a valuable liquid intermediate in organic synthesis, whereas the solid 2-benzylmorpholine has demonstrated potential as a pharmacologically active agent with appetite-suppressant properties. The choice between these isomers is therefore highly dependent on the specific goals of the researcher, whether in the realm of synthetic chemistry or drug development. Further comparative studies, particularly on the biological activities and receptor binding profiles of both isomers, would be beneficial to fully elucidate their structure-activity relationships.
References
- 1. 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Benzylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 3-Benzylmorpholine and 4-Benzylmorpholine
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a benzyl group on the morpholine scaffold results in two distinct positional isomers, 3-Benzylmorpholine and 4-Benzylmorpholine, each exhibiting unique biological activity profiles. This guide provides a comprehensive comparison of their known biological activities, supported by experimental data from studies on these and structurally related compounds. Detailed experimental protocols and relevant signaling pathways are also presented to facilitate further research and development.
Executive Summary
While direct comparative studies on this compound and 4-Benzylmorpholine are limited, analysis of their activities, inferred from structurally similar compounds, reveals a significant divergence in their pharmacological effects. This compound is predicted to act as a monoamine reuptake inhibitor with potential applications in central nervous system (CNS) disorders, whereas 4-Benzylmorpholine derivatives have demonstrated potent antimalarial activity. This divergence underscores the critical role of substituent positioning in determining the therapeutic potential of morpholine-based compounds.
Comparative Biological Activity
The biological activities of this compound and 4-Benzylmorpholine are summarized below, with quantitative data presented for relevant assays.
This compound: A Potential Monoamine Reuptake Inhibitor
The structural similarity of this compound to known CNS stimulants like phenmetrazine and 3-benzhydrylmorpholine suggests its potential interaction with monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for many antidepressant and stimulant drugs.
Table 1: Monoamine Transporter Uptake Inhibition of Phenmetrazine Analogs
| Compound | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) |
| Phenmetrazine | 1.93 | ND | 6.74 |
| 2-MPM | 6.74 | ND | >10 |
| 3-MPM | >10 | ND | >10 |
| 4-MPM | 1.93 | ND | 1.93 |
| Data inferred from studies on phenmetrazine and its methyl-substituted analogs (MPM). ND = Not Determined in the cited study. |
Based on these data, this compound is hypothesized to be a monoamine reuptake inhibitor, likely with a preference for DAT and potentially NET over SERT.
4-Benzylmorpholine: A Potent Antimalarial Agent
In contrast to the predicted CNS activity of its isomer, derivatives of 4-Benzylmorpholine have shown significant promise as antimalarial agents. A study on 4-benzylamino dispiro 1,2,4,5-tetraoxane analogs revealed potent in vitro activity against the 3D7 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1]
Table 2: In Vitro Antimalarial Activity of a 4-Benzylamino Tetraoxane Analog (N205) [1]
| Compound | P. falciparum (3D7) IC₅₀ (nM) |
| N205 (10a) | 0.84 |
| N205 is a representative compound from a series of 4-benzylamino derivatives.[1] |
This potent antiplasmodial activity highlights a completely different therapeutic avenue for the 4-substituted benzylmorpholine scaffold.
Signaling Pathways and Experimental Workflows
Monoamine Reuptake Inhibition Signaling Pathway
The predicted activity of this compound as a monoamine reuptake inhibitor would involve the blockade of DAT, NET, and/or SERT at the presynaptic terminal of neurons. This inhibition leads to an increased concentration of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Monoamine reuptake inhibition by this compound.
Experimental Workflow: Monoamine Transporter Binding Assay
A common method to determine the affinity of a compound for monoamine transporters is the radioligand binding assay.
Caption: Workflow for a monoamine transporter binding assay.
Antimalarial Activity Experimental Workflow
The in vitro antimalarial activity of 4-Benzylmorpholine derivatives can be assessed using the parasite lactate dehydrogenase (pLDH) assay.
Caption: Workflow for an in vitro antimalarial pLDH assay.
Detailed Experimental Protocols
Monoamine Transporter Binding Assay
Objective: To determine the inhibitory concentration (IC₅₀) of this compound for dopamine, norepinephrine, and serotonin transporters.
Materials:
-
Rat brain tissue (striatum for DAT, cortex for NET, and brainstem for SERT)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)
-
Test compound: this compound
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Synaptosome Preparation: Homogenize the specific brain regions in ice-cold assay buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in fresh assay buffer.
-
Binding Assay: In a 96-well plate, add the synaptosome preparation, the respective radioligand at a fixed concentration, and varying concentrations of this compound. For non-specific binding determination, use a high concentration of a known inhibitor (e.g., cocaine for DAT).
-
Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vitro Antimalarial pLDH Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-Benzylmorpholine derivatives against Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI-1640 supplemented with serum and other nutrients)
-
Test compound: 4-Benzylmorpholine derivative
-
pLDH assay reagents (Malstat reagent, NBT/PES solution)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in a controlled environment (37°C, 5% CO₂, 5% O₂). Synchronize the parasite culture to the ring stage.
-
Drug Plate Preparation: Prepare serial dilutions of the 4-Benzylmorpholine derivative in a 96-well microplate.
-
Incubation: Add the synchronized parasite culture to the drug-containing wells. Include parasite-free red blood cells as a negative control and parasites with no drug as a positive control. Incubate the plates for 72 hours under the same culture conditions.
-
Cell Lysis: After incubation, lyse the red blood cells by freeze-thaw cycles.
-
pLDH Assay: Add the Malstat reagent and NBT/PES solution to each well. These reagents detect the activity of the parasite-specific lactate dehydrogenase.
-
Absorbance Measurement: Incubate the plates in the dark at room temperature and then measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable parasites. Calculate the percentage of parasite growth inhibition for each drug concentration compared to the positive control. Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The comparative analysis of this compound and 4-Benzylmorpholine, based on available data and structure-activity relationships, strongly indicates that the position of the benzyl group dictates the biological activity of these isomers. This compound is a promising candidate for investigation as a CNS-active agent targeting monoamine transporters, while 4-Benzylmorpholine derivatives have already demonstrated significant potential as a new class of antimalarial drugs. Further direct comparative studies are warranted to fully elucidate their respective pharmacological profiles and therapeutic potential.
References
Structure-Activity Relationship of 3-Benzylmorpholine Analogs as Dopamine Transporter Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-benzylmorpholine analogs and closely related compounds as inhibitors of the dopamine transporter (DAT). By examining the impact of structural modifications on binding affinity and functional activity, this document aims to inform the rational design of novel central nervous system agents. The information presented herein is supported by experimental data from published literature, with detailed methodologies for key assays.
Introduction to this compound Analogs and the Dopamine Transporter
The dopamine transporter is a critical regulator of dopaminergic neurotransmission in the brain, responsible for the reuptake of dopamine from the synaptic cleft.[1] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including depression, attention-deficit hyperactivity disorder (ADHD), and substance use disorders. Consequently, DAT is a key target for the development of novel therapeutics.
This compound and its analogs represent a class of compounds that have been investigated for their interaction with monoamine transporters. A notable example is phenmetrazine (3-methyl-2-phenylmorpholine), a psychostimulant that acts as a potent substrate-type releaser at dopamine and norepinephrine transporters.[1] The structural similarity of this compound to phenmetrazine suggests its potential as a scaffold for the design of novel DAT inhibitors. Understanding the SAR of this class of compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of DAT Inhibitory Activity
| Compound | Phenyl Substitution | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |
| Phenmetrazine | Unsubstituted | 1.93 | 1.2 | >10 |
| 2-MPM | 2-Methyl | 6.74 | 5.2 | >10 |
| 3-MPM | 3-Methyl | >10 | 5.2 | >10 |
| 4-MPM | 4-Methyl | 1.93 | 3.1 | 1.1 |
| Data sourced from Rothman et al. (2003) as cited in a 2018 study.[1] |
Key SAR Observations for Phenmetrazine Analogs:
-
Unsubstituted Phenyl Ring: Phenmetrazine itself displays potent inhibition of dopamine and norepinephrine uptake, with weaker activity at the serotonin transporter.[1]
-
Methyl Substitution on the Phenyl Ring:
-
Substitution at the ortho (2-position) and meta (3-position) of the phenyl ring generally leads to a decrease in potency at the dopamine transporter.[1]
-
In contrast, a methyl group at the para (4-position) maintains DAT inhibitory potency comparable to the unsubstituted parent compound.[1]
-
Notably, 4-methylphenmetrazine (4-MPM) exhibits significantly increased potency at the serotonin transporter compared to phenmetrazine and its other positional isomers.[1]
-
These findings suggest that the electronic and steric properties of the phenyl ring play a crucial role in the interaction of these morpholine derivatives with the monoamine transporters. For the development of selective DAT inhibitors based on the this compound scaffold, modifications on the benzyl ring are likely to be a key determinant of activity and selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound analogs and related compounds as dopamine transporter inhibitors.
In Vitro Dopamine Transporter Uptake Inhibition Assay
This assay measures the ability of test compounds to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Materials:
-
Cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
[³H]Dopamine (radioligand).
-
Unlabeled dopamine.
-
Test compounds (this compound analogs).
-
Known DAT inhibitor for positive control (e.g., cocaine or GBR12909).
-
96-well cell culture plates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Plate the DAT-expressing cells in 96-well plates and grow to confluence.
-
Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 10-20 minutes at 37°C.
-
Dopamine Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Terminate the reaction by rapidly aspirating the assay buffer and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC50) by non-linear regression analysis of the concentration-response data.
Radioligand Binding Assay for Dopamine Transporter
This assay measures the affinity of test compounds for the dopamine transporter by their ability to displace a radiolabeled ligand that binds to the transporter.
Materials:
-
Source of dopamine transporter (e.g., rat striatal tissue homogenate or membranes from cells expressing hDAT).
-
Radioligand with high affinity for DAT (e.g., [³H]WIN 35,428).
-
Unlabeled ligand for determining non-specific binding (e.g., cocaine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl).
-
Test compounds (this compound analogs).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the DAT source tissue or cells by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a high concentration of an unlabeled DAT ligand is used instead of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50). The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship of this compound analogs and their evaluation.
References
The Elusive Serotonin-Norepinephrine Reuptake Inhibitor: An Analysis of 3-Benzylmorpholine and a Comparative Guide to Established SNRIs
A comprehensive review of available scientific literature reveals no evidence to support the classification of 3-Benzylmorpholine as a serotonin-norepinephrine reuptake inhibitor (SNRI). In fact, studies on structurally analogous compounds suggest a lack of significant interaction with serotonin (SERT) and norepinephrine (NET) transporters. This guide will first address the pharmacological profile of this compound based on current knowledge and then provide a detailed, data-driven comparison of three well-established SNRIs: Venlafaxine, Duloxetine, and Milnacipran, as originally requested for researchers, scientists, and drug development professionals.
This compound: An Erroneous Classification
Initial investigations into the pharmacological properties of this compound and its derivatives indicate that this class of compounds is more closely related to stimulants and anorectics, such as phenmetrazine, rather than monoamine reuptake inhibitors. A key study on (S)-3-[(Benzyloxy)methyl]morpholine Hydrochloride, a closely related analog, demonstrated no significant inhibition of serotonin, norepinephrine, or dopamine reuptake. This finding strongly suggests that this compound is unlikely to function as an SNRI. The primary mechanism of action for phenmetrazine and its derivatives is the release of monoamine neurotransmitters, a distinct process from the reuptake inhibition characteristic of SNRIs.
Due to the absence of experimental data demonstrating affinity for or inhibition of SERT and NET by this compound, a direct comparison with established SNRIs is not feasible.
A Comparative Guide to Established Serotonin-Norepinephrine Reuptake Inhibitors
To fulfill the informational request for a comparative guide, this section details the pharmacological profiles of three widely studied and clinically significant SNRIs: Venlafaxine, Duloxetine, and Milnacipran.
Mechanism of Action of SNRIs
Serotonin-norepinephrine reuptake inhibitors exert their therapeutic effects by binding to and inhibiting the function of the serotonin and norepinephrine transporters. This blockade of reuptake from the synaptic cleft leads to an increased concentration of these neurotransmitters, enhancing and prolonging their signaling to postsynaptic neurons.
Quantitative Comparison of Transporter Affinity and Reuptake Inhibition
The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of Venlafaxine, Duloxetine, and Milnacipran for the serotonin and norepinephrine transporters. Lower values indicate higher affinity/potency.
Table 1: Binding Affinity (Ki, nM) for Human Serotonin and Norepinephrine Transporters
| Compound | SERT (Ki, nM) | NET (Ki, nM) | SERT/NET Ki Ratio | Reference |
| Venlafaxine | 82 | 2480 | 0.03 | [1][2][3] |
| Duloxetine | 0.8 | 7.5 | 0.11 | [4][5] |
| Milnacipran | 8.5 | 31 | 0.27 | [6] |
Table 2: In Vitro Reuptake Inhibition (IC50, nM)
| Compound | Serotonin Reuptake (IC50, nM) | Norepinephrine Reuptake (IC50, nM) | SERT/NET IC50 Ratio | Reference |
| Venlafaxine | 30-85 | 1920-2480 | ~0.02-0.04 | [1][3] |
| Duloxetine | ~0.8 | ~7.5 | ~0.1 | [4][5] |
| Milnacipran | 151 | 68 | 2.22 | [7] |
Experimental Protocols
Radioligand Binding Assay for SERT and NET
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human SERT or NET, or tissue homogenates from specific brain regions (e.g., cortex), are prepared and protein concentration is determined.[8]
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a selective radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET) and a range of concentrations of the unlabeled test compound.[8][9]
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[8]
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[9]
Neurotransmitter Reuptake Assay in Synaptosomes
This protocol describes a general method for measuring the inhibitory potency (IC50) of a test compound on the reuptake of serotonin and norepinephrine into isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, cortex or hippocampus for serotonin and norepinephrine) of rodents through a series of homogenization and centrifugation steps.[10][11]
-
Pre-incubation: The synaptosomal preparation is pre-incubated with varying concentrations of the test compound or vehicle in a physiological buffer.[10]
-
Initiation of Reuptake: The reuptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine) at a concentration near its Michaelis-Menten constant (Km).[10]
-
Incubation: The mixture is incubated at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.[10]
-
Termination of Reuptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.[10]
-
Quantification: The amount of radioactivity accumulated inside the synaptosomes is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis.
Conclusion
While this compound was the initial subject of this inquiry, the available scientific evidence does not support its role as a serotonin-norepinephrine reuptake inhibitor. Instead, its structural relatives are associated with stimulant properties through monoamine release. In contrast, established SNRIs like Venlafaxine, Duloxetine, and Milnacipran have well-characterized inhibitory profiles at SERT and NET, as demonstrated by extensive in vitro binding and reuptake inhibition data. The provided comparative data and experimental protocols for these established drugs offer a valuable resource for researchers in the field of neuropharmacology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Antimalarial Efficacy: 3-Benzylmorpholine Derivatives vs. Azetidine Analogs
A detailed guide for researchers and drug development professionals on the performance and mechanisms of two emerging classes of antimalarial compounds.
This guide provides a comprehensive comparison of the antimalarial efficacy of 3-benzylmorpholine derivatives and azetidine analogs, drawing upon available preclinical data. The information is intended to assist researchers in navigating the landscape of novel antimalarial candidates and to inform future drug development strategies.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo antimalarial activities of representative compounds from both the this compound and azetidine analog classes.
Table 1: In Vitro Antimalarial Activity
| Compound Class | Representative Compound(s) | P. falciparum Strain(s) | IC₅₀ / EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) & Selectivity Index (SI) | Reference(s) |
| This compound Derivatives | N205 (tetraoxane analog) | 3D7 | 0.0013 | Not specified | [1] |
| Analog 24 (N205) | Pf3D7 | 0.0047 ± 0.0003 to 0.0129 ± 0.0011 | Not specified | [1] | |
| Azetidine Analogs | BRD9185 (27) | Dd2 (multidrug-resistant) | 0.016 | Not specified | [2][3] |
| BRD7539 | Dd2 | 0.010 | Not specified | [2][3] | |
| BRD3914 | Dd2 | 0.013 - 0.015 | A549: 38, HEK293: >50, HepG2: >50 | [4][5] | |
| BRD7929 | Dd2 | Not specified, but active | Not specified | [5] |
Table 2: In Vivo Antimalarial Efficacy
| Compound Class | Representative Compound | Animal Model | Dosing Regimen | Efficacy | Reference(s) |
| This compound Derivatives | N205 mesylate (Analog 24) | P. berghei-infected mice | 30 mg/kg/day (oral) | 99.30% parasite reduction, 25-day survival | [1] |
| Azetidine Analogs | BRD9185 (27) | P. berghei-infected CD-1 mice | 3 x 66.6 mg/kg | Curative, no recrudescence after 30 days | [2] |
| BRD3914 | P. falciparum-infected huRBC NSG mice | 4 x 25 mg/kg or 50 mg/kg (oral) | Curative, no recrudescence after 30 days | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. The following are generalized protocols based on the cited literature for key antimalarial assays.
In Vitro Antimalarial Activity Assay ([3H]-hypoxanthine incorporation)
This assay measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's DNA.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in a suitable culture medium supplemented with human serum.
-
Drug Preparation: Test compounds are serially diluted to various concentrations.
-
Assay Plate Preparation: Parasite cultures are added to 96-well plates containing the diluted compounds.
-
Radiolabeling: [3H]-hypoxanthine is added to each well.
-
Incubation: Plates are incubated for a specified period to allow for parasite growth and incorporation of the radiolabel.
-
Harvesting and Scintillation Counting: The contents of the wells are harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a suitable model.[6]
In Vivo Efficacy Assessment in Murine Models
Mouse models are standard for evaluating the in vivo efficacy of antimalarial candidates.
-
Infection: Mice (e.g., CD-1 or NOD/SCID) are infected with a specific strain of Plasmodium (e.g., P. berghei for rodent malaria or P. falciparum in humanized mouse models).[2][4]
-
Drug Administration: The test compound is administered to the infected mice, typically via oral gavage or intraperitoneal injection, following a specific dosing schedule (e.g., once daily for a set number of days).[2][4][7]
-
Monitoring Parasitemia: Parasite levels in the blood are monitored daily by examining Giemsa-stained blood smears under a microscope or through bioluminescence imaging if using a luciferase-expressing parasite strain.[2][4]
-
Endpoint: The primary endpoint is the reduction in parasitemia compared to a vehicle-treated control group. Survival of the mice is also a key parameter. A curative effect is noted if there is a complete clearance of parasites with no subsequent recurrence (recrudescence).[2][4]
Mechanism of Action and Associated Pathways
The antimalarial activity of these two compound classes stems from their interaction with distinct parasite-specific pathways, making them promising candidates to overcome existing drug resistance.
Azetidine Analogs: Targeting Essential Parasite Enzymes
Azetidine analogs have been shown to inhibit at least two crucial enzymes in Plasmodium falciparum:
-
P. falciparum Dihydroorotate Dehydrogenase (PfDHODH): This enzyme is essential for the de novo biosynthesis of pyrimidines, which are vital for DNA and RNA synthesis in the parasite.[2][8] Inhibition of PfDHODH starves the parasite of these essential building blocks, leading to its death.[2][8]
-
P. falciparum Phenylalanyl-tRNA Synthetase (PfFRS): This enzyme is responsible for attaching the amino acid phenylalanine to its corresponding tRNA molecule, a critical step in protein synthesis.[5][9] Bicyclic azetidines have been identified as competitive inhibitors of L-Phe, thereby disrupting protein production in the parasite.[9]
Caption: Mechanism of action for azetidine antimalarial analogs.
This compound Derivatives: Potential for Oxidative Stress
While the precise mechanism for many this compound derivatives is still under investigation, the well-studied tetraoxane analogs, such as N205, are believed to function similarly to artemisinin.[1] This proposed mechanism involves:
-
Activation by Heme: The endoperoxide bridge of the tetraoxane is activated by ferrous iron (Fe²⁺), which is released during the digestion of hemoglobin by the parasite in its food vacuole.
-
Generation of Reactive Oxygen Species (ROS): This activation leads to the formation of highly reactive carbon-centered radicals and other reactive oxygen species.
-
Alkylation and Damage: These reactive species then alkylate and damage multiple essential parasite proteins and lipids, leading to widespread cellular damage and parasite death.
Caption: Proposed mechanism for this compound tetraoxane analogs.
Summary and Conclusion
Both this compound derivatives and azetidine analogs represent promising and distinct classes of antimalarial compounds.
-
Azetidine analogs demonstrate potent, low nanomolar activity against multidrug-resistant P. falciparum strains in vitro.[2][3][4][5] Several lead compounds have shown curative efficacy in vivo, completely clearing the parasite in mouse models.[2][4] Their mechanisms of action, targeting essential parasite enzymes like PfDHODH and PfFRS, are distinct from many current antimalarials, making them valuable candidates for overcoming resistance.[2][8][9]
-
This compound derivatives , particularly the tetraoxane analogs, exhibit exceptionally potent in vitro activity, with IC₅₀ values in the low nanomolar to picomolar range.[1] The lead compound N205 has also demonstrated high efficacy in vivo.[1] Their proposed heme-activated mechanism, leading to oxidative stress, is a well-validated antimalarial strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial Activities of New Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Benzylmorpholine and Phenmetrazine as CNS Stimulants
A significant data disparity exists in the scientific literature regarding the central nervous system (CNS) stimulant properties of 3-Benzylmorpholine and Phenmetrazine. Phenmetrazine is a well-characterized psychostimulant with extensive pharmacological data available. In contrast, this compound is poorly characterized in publicly accessible scientific literature, with its pharmacological profile largely inferred from patents and studies on its structural isomers.
Phenmetrazine (3-methyl-2-phenylmorpholine) was formerly marketed as an anorectic under the brand name Preludin.[1] It was withdrawn from the market due to its potential for misuse and addiction.[1] Its mechanism of action is well-documented, functioning as a potent norepinephrine and dopamine releasing agent.[2]
Information on this compound is sparse. While it is commercially available as a chemical intermediate, no direct studies evaluating its CNS stimulant effects have been published in peer-reviewed journals. A patent for "benzyl morpholine derivatives" indicates that some compounds in this class act as norepinephrine and serotonin reuptake inhibitors, suggesting a potential for CNS activity, though specific data for the 3-benzyl isomer are not provided.[3] Critically, a study on its isomer, 2-benzylmorpholine, found it to be a non-stimulant appetite suppressant, suggesting that the placement of the benzyl group is a key determinant of stimulant activity.[4]
Chemical Structures
Phenmetrazine is a substituted amphetamine with its terminal amine incorporated into a morpholine ring.[2] this compound differs in the substitution on the morpholine ring, featuring a benzyl group at the 3-position instead of a methyl group, and lacking the phenyl group at the 2-position that is characteristic of phenmetrazine. This structural difference is critical to their differing pharmacological activities.
Mechanism of Action and Pharmacological Profile
Phenmetrazine's stimulant effects are primarily due to its action as a releasing agent at the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[2] This profile is characteristic of many classical psychostimulants.
There is no direct experimental evidence to define the mechanism of action for this compound as a CNS stimulant. Based on patent literature for related compounds, it could potentially act as a norepinephrine and serotonin reuptake inhibitor.[3] However, the finding that its isomer, 2-benzylmorpholine, lacks stimulant properties suggests that this compound may also lack significant stimulant effects.[4]
Quantitative Pharmacological Data
The following tables summarize the available in vitro data for Phenmetrazine. No comparable data is available in the public domain for this compound.
Table 1: Monoamine Transporter Uptake Inhibition
| Compound | Transporter | IC₅₀ (μM) |
| Phenmetrazine | DAT | - |
| NET | 1.2 - 5.2 | |
| SERT | >10 | |
| This compound | DAT, NET, SERT | No Data Available |
IC₅₀ values represent the concentration of the drug that inhibits 50% of substrate uptake. Lower values indicate greater potency. Data from[2].
Table 2: Monoamine Transporter Release
| Compound | Transporter | EC₅₀ (nM) |
| Phenmetrazine | DAT | 70 - 131 |
| NET | 29 - 50 | |
| SERT | 7,765 - >10,000 | |
| This compound | DAT, NET, SERT | No Data Available |
EC₅₀ values represent the concentration of the drug that elicits a 50% maximal release of neurotransmitter. Lower values indicate greater potency. Data from[5].
Experimental Methodologies
The data for phenmetrazine is typically generated using standard in vitro pharmacological assays.
In Vitro Uptake Inhibition Assays: These experiments measure a drug's ability to block the reuptake of neurotransmitters into synaptosomes (isolated nerve terminals).
-
Rat brain tissue is homogenized and centrifuged to isolate synaptosomes.
-
Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) and varying concentrations of the test compound (phenmetrazine).
-
After incubation, the synaptosomes are collected, and the amount of radioactivity taken up is measured.
-
The concentration of the drug that inhibits 50% of the neurotransmitter uptake (IC₅₀) is then calculated.
In Vitro Release Assays: These assays determine if a drug acts as a substrate for monoamine transporters, causing the release of neurotransmitters.
-
Synaptosomes are preloaded with a radiolabeled neurotransmitter.
-
The preloaded synaptosomes are then exposed to different concentrations of the test drug.
-
The amount of radioactivity released into the surrounding medium is measured.
-
The concentration of the drug that causes 50% of the maximum possible release (EC₅₀) is determined.
Visualizing Methodologies and Pathways
Caption: Workflow for in vitro monoamine transporter assays.
Caption: Mechanism of Phenmetrazine-induced neurotransmitter release.
Conclusion
The comparison between this compound and Phenmetrazine as CNS stimulants is severely limited by the lack of pharmacological data for this compound. Phenmetrazine is a well-established and potent dopamine and norepinephrine releasing agent with clear CNS stimulant effects. In contrast, the available evidence for benzylmorpholine analogues suggests a different pharmacological profile. The non-stimulant nature of the isomer 2-benzylmorpholine strongly suggests that this compound is unlikely to be a classical CNS stimulant in the same category as phenmetrazine. Future research is required to characterize the pharmacology of this compound to determine if it has any significant activity on the central nervous system.
References
- 1. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 4. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenmetrazine - Wikipedia [en.wikipedia.org]
A Comparative Guide to 3-Benzylmorpholine, Piperidine, and Piperazine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. This guide provides an objective comparison of three prominent six-membered heterocyclic scaffolds: 3-benzylmorpholine, piperidine, and piperazine. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make strategic decisions in their drug discovery endeavors.
Physicochemical Properties: A Comparative Overview
The fundamental structural differences between this compound, piperidine, and piperazine give rise to distinct physicochemical characteristics that are critical in drug design. Piperidine is a simple mono-aza heterocycle, while piperazine contains a second nitrogen atom at the 4-position, and this compound incorporates an oxygen atom in the ring and a benzyl substituent. These variations significantly impact properties such as basicity (pKa), lipophilicity (logP), and aqueous solubility.
| Property | This compound | Piperidine | Piperazine | Key Considerations for Drug Design |
| Molecular Formula | C₁₁H₁₅NO | C₅H₁₁N | C₄H₁₀N₂ | The addition of the benzyl group in this compound significantly increases its molecular weight and lipophilicity compared to the parent piperidine and piperazine rings. |
| Molecular Weight | 177.24 g/mol | 85.15 g/mol | 86.14 g/mol | Higher molecular weight can impact permeability and ligand efficiency. |
| pKa | Not available | ~11.2 | pKa1: ~5.6, pKa2: ~9.8 | Piperidine is a strong base, which can lead to strong ionic interactions but may also result in higher clearance. Piperazine's two pKa values offer greater flexibility for tuning basicity and solubility. The morpholine nitrogen is generally less basic than piperidine due to the electron-withdrawing effect of the oxygen atom. |
| Calculated logP | ~2.1 | ~0.8 | ~-1.0 | The benzyl group makes this compound significantly more lipophilic than piperidine and piperazine. This can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility. |
| Aqueous Solubility | Soluble in many organic solvents | Miscible | Freely Soluble | The parent piperidine and piperazine scaffolds are highly water-soluble. The solubility of this compound and other substituted analogs is highly dependent on the nature of the substituents. |
Biological Activity: A Case Study in Anticancer Agents
In this study, the replacement of an N-substituted piperazine fragment with a piperidine or morpholine fragment in certain regioisomers led to a significant decrease or complete loss of cytotoxic activity against some cell lines.[1] However, one of the piperidine-containing regioisomers exhibited selective cytotoxic effects against lung adenocarcinoma (A549) with an IC₅₀ value of 26.3 μM.[1] This suggests that while the piperazine moiety appeared to be favored for broad-spectrum activity in this particular chemical series, the piperidine scaffold could be engineered to achieve selective cytotoxicity. The morpholine-containing analogs generally showed lower potency in this series.[1]
This example underscores a critical principle in scaffold-based drug design: the biological activity is highly context-dependent, relying on the interplay between the core scaffold and its substituents, as well as the specific biological target.
Experimental Protocols for Scaffold Evaluation
To facilitate a direct and objective comparison of these scaffolds in your own research, detailed experimental protocols for key in vitro assays are provided below.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 enzymes.
Methodology:
-
Preparation of Reagents:
-
Test compounds and positive control (e.g., a compound with known metabolic instability) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Liver microsomes (human, rat, or other species) are thawed on ice.
-
A NADPH-regenerating system solution is prepared.
-
Phosphate buffer (pH 7.4) is prepared.
-
-
Incubation:
-
The test compound is incubated with liver microsomes in the phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
A control incubation is performed without the NADPH-regenerating system to assess non-CYP mediated degradation.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Analysis:
-
The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time.
-
The in vitro half-life (t₁/₂) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated from the half-life and the microsomal protein concentration.
-
Expected Outcomes: Generally, morpholine-containing compounds are considered more metabolically stable than their piperidine counterparts due to the electron-withdrawing nature of the oxygen atom, which reduces the susceptibility of adjacent carbons to oxidation.[4] The metabolic fate of piperazine derivatives can be more complex due to the presence of two nitrogen atoms, which can be sites for metabolism. The benzyl group in this compound may also be a site of metabolic attack.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.
Methodology:
-
Cell Culture:
-
Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
The cell monolayer is washed with a pre-warmed transport buffer.
-
The test compound is added to the apical (A) side of the monolayer to measure A-to-B (absorptive) permeability, or to the basolateral (B) side to measure B-to-A (efflux) permeability.
-
Samples are collected from the receiver compartment at specific time points.
-
The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
GPCR Binding Assay (Radioligand Competition)
This assay determines the binding affinity of a test compound to a G-protein coupled receptor (GPCR) by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Cell membranes expressing the target GPCR are prepared.
-
-
Binding Assay:
-
A fixed concentration of a radiolabeled ligand with known affinity for the target GPCR is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding with the radioligand.
-
The mixture is incubated to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a filter mat.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams have been generated using Graphviz.
Conclusion
Piperidine and piperazine are well-established and versatile scaffolds in drug discovery, each offering distinct advantages in terms of physicochemical properties and biological activity. The choice between them is a strategic one, dictated by the specific requirements of the therapeutic target and the desired pharmacokinetic profile.
This compound, while less explored, represents an opportunity to access novel chemical space. Its increased lipophilicity due to the benzyl group and potentially enhanced metabolic stability conferred by the morpholine ring make it an intriguing scaffold for further investigation. However, the limited availability of comparative experimental data necessitates a thorough in vitro evaluation, as outlined in the provided protocols, to fully understand its potential and liabilities as a drug scaffold. By systematically applying these assays, researchers can generate the critical data needed to make informed decisions and advance the most promising candidates in their drug discovery pipelines.
References
- 1. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
A Comparative Guide to 3-Benzylmorpholine Derivatives and Alternative EZH2 Inhibitors for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel 3-benzylmorpholine derivative, compound 6y , and the clinically approved EZH2 inhibitor, Tazemetostat , for the treatment of non-small cell lung cancer (NSCLC). The data presented herein is compiled from in vitro studies to aid researchers in evaluating potential therapeutic candidates.
In Vitro Efficacy: A Head-to-Head Comparison
The following table summarizes the in vitro inhibitory activities of the this compound derivative 6y and Tazemetostat against two common NSCLC cell lines, A549 and NCI-H1975.
| Compound | Target | Cell Line | IC50 (µM) | Citation |
| 6y (Benzomorpholine Derivative) | EZH2 | A549 | 1.1 | |
| NCI-H1975 | 1.1 | |||
| Tazemetostat (EPZ-6438) | EZH2 | Lymphoma Cell Lines | 0.009 (9 nM) |
Note: The IC50 value for Tazemetostat is provided for lymphoma cell lines as specific data for A549 and NCI-H1975 was not available in the searched literature. This value is for comparative purposes to illustrate the potency of a clinically approved EZH2 inhibitor.
In Vivo Performance of Tazemetostat
While in vivo data for the this compound derivative 6y in NSCLC xenograft models is not publicly available, the following provides an overview of the in vivo efficacy of Tazemetostat in other cancer models, offering a benchmark for preclinical expectations. In a mouse xenograft model of human B cell lymphoma, Tazemetostat demonstrated significant tumor growth inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
In Vitro EZH2 Histone Methyltransferase (HMT) Assay (General Protocol)
This protocol outlines a general procedure for assessing the enzymatic activity of EZH2, which can be adapted for testing novel inhibitors.
Objective: To determine the IC50 value of a test compound against the EZH2 enzyme.
Materials:
-
Recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2 complex
-
Histone H3 peptide (substrate)
-
S-Adenosyl-L-[methyl-³H]methionine ([³H]-SAM) (cofactor)
-
Test compound (e.g., this compound derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter plates and a microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the EZH2 enzyme complex, histone H3 substrate, and assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified period (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated histone H3 peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cell Proliferation Assay (MTT Assay) for A549 and NCI-H1975 Cells
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of test compounds on NSCLC cell lines.
Objective: To determine the IC50 of a test compound in inhibiting the proliferation of A549 and NCI-H1975 cells.
Materials:
-
A549 and NCI-H1975 cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 or NCI-H1975 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for an additional 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability at each compound concentration relative to untreated control cells and determine the IC50 value.
Signaling Pathway and Experimental Workflow
Understanding the underlying mechanism of action is critical for drug development.
EZH2 Signaling Pathway in NSCLC
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). In NSCLC, overexpression of EZH2 leads to the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic modification that silences the expression of tumor suppressor genes, thereby promoting cell proliferation and survival. Inhibition of EZH2 aims to reverse this silencing and reactivate tumor suppressor gene expression.
Benchmarking 3-Benzylmorpholine: A Comparative Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of appropriate intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). This guide provides an objective comparison of 3-Benzylmorpholine against established and structurally related pharmaceutical intermediates, namely Phenmetrazine and its prodrug, Phendimetrazine. By presenting available data on their synthesis, performance metrics, and underlying pharmacology, this document aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors, particularly in the realm of Central Nervous System (CNS) drug discovery.
Comparative Analysis of Key Intermediates
| Parameter | This compound | Phenmetrazine | Phendimetrazine |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO | C₁₂H₁₇NO |
| Molecular Weight | 177.24 g/mol | 177.24 g/mol | 191.27 g/mol |
| Typical Synthesis Route | Benzylation of morpholine | Cyclization of N-(2-hydroxyethyl)-N-(1-phenyl-1-oxopropan-2-yl)amine | N-methylation of Phenmetrazine |
| Reported Yield | Variable, dependent on benzylation agent and conditions. | Reported yields can be modest, around 40-50% in some described syntheses.[1] | Generally high, as it's a direct modification of Phenmetrazine. |
| Key Applications | Intermediate for CNS agents, potential appetite suppressants.[2] | Precursor to stimulant drugs, anorectic agents (largely discontinued for direct use due to abuse potential).[3] | Prodrug for Phenmetrazine, used as an appetite suppressant. |
| Safety Profile | Requires standard handling precautions for morpholine derivatives. | Controlled substance with a high potential for abuse. | Controlled substance, considered a prodrug to the more abusable Phenmetrazine. |
| Regulatory Status | Not typically a scheduled substance. | Schedule II controlled substance in the United States. | Schedule III controlled substance in the United States. |
Experimental Protocols: A Glimpse into Synthesis
Detailed experimental protocols are crucial for reproducibility and process optimization. Below are generalized synthetic protocols for the intermediates, compiled from publicly available scientific literature.
Synthesis of this compound
A common method for the synthesis of this compound involves the benzylation of morpholine.[4]
-
Materials: Morpholine, benzyl chloride (or other benzylating agent), a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve morpholine and the base in the solvent in a reaction vessel.
-
Slowly add the benzylating agent to the mixture at a controlled temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by techniques like TLC or LC-MS).
-
Filter the reaction mixture to remove the solid base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or chromatography to obtain pure this compound.
-
Synthesis of Phenmetrazine
One of the documented syntheses of Phenmetrazine involves the reaction of 2-bromopropiophenone with ethanolamine followed by cyclization.
-
Materials: 2-Bromopropiophenone, ethanolamine, a suitable solvent, and a dehydrating agent (e.g., sulfuric acid) for cyclization.
-
Procedure:
-
React 2-bromopropiophenone with ethanolamine in a suitable solvent to form the intermediate N-(2-hydroxyethyl)-N-(1-phenyl-1-oxopropan-2-yl)amine.
-
Isolate the intermediate.
-
Treat the intermediate with a strong acid, such as sulfuric acid, to induce cyclization and dehydration, forming the morpholine ring of Phenmetrazine.
-
Neutralize the reaction mixture and extract the product.
-
Purify the crude Phenmetrazine via distillation or crystallization of a salt form.
-
Synthesis of Phendimetrazine
Phendimetrazine is synthesized by the N-methylation of Phenmetrazine.
-
Materials: Phenmetrazine, a methylating agent (e.g., formaldehyde and formic acid for Eschweiler-Clarke reaction, or methyl iodide), and a suitable solvent.
-
Procedure:
-
Dissolve Phenmetrazine in a suitable solvent.
-
Add the methylating agent(s) to the solution.
-
Heat the reaction mixture to the required temperature and maintain for a set period.
-
After the reaction is complete, work up the reaction mixture to isolate the crude Phendimetrazine.
-
Purify the product, often by forming a salt and recrystallizing, to yield pure Phendimetrazine.
-
Visualizing the Landscape: Diagrams and Workflows
To better understand the relationships and processes involved, the following diagrams have been generated using Graphviz.
Caption: Logical relationship of key starting materials to the target pharmaceutical intermediates.
Caption: A generalized experimental workflow for the synthesis and quality control of pharmaceutical intermediates.
Signaling Pathways of Related CNS-Active Compounds
This compound and its analogs are often explored for their potential effects on the Central Nervous System. The mechanism of action for the closely related compound, Phenmetrazine, involves the modulation of dopaminergic and noradrenergic signaling pathways. Understanding these pathways is crucial for drug development professionals.
Caption: Simplified signaling pathway for Phenmetrazine, illustrating its action on dopamine and norepinephrine transporters.
Conclusion
This compound presents itself as a valuable pharmaceutical intermediate, particularly for the synthesis of CNS-active compounds. Its less restrictive regulatory status compared to Phenmetrazine and Phendimetrazine may offer advantages in research and early-stage development. However, the choice between these intermediates will ultimately depend on the specific synthetic strategy, target molecule, and the desired pharmacological profile. While Phenmetrazine and Phendimetrazine have a more established history as precursors to anorectic drugs, their potential for abuse necessitates stringent handling and regulatory compliance.
The data and protocols presented in this guide are intended to serve as a foundational resource. Researchers are encouraged to perform their own in-house validation and optimization to determine the most suitable intermediate for their specific application. The provided visualizations offer a conceptual framework for understanding the synthesis and potential mechanism of action of compounds derived from these morpholine-based intermediates.
References
- 1. Sciencemadness Discussion Board - a novel phenylmorpholine synthesis aka preludin - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. N-Benzyl-3-(hydroxymethyl)morpholine [myskinrecipes.com]
- 3. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the synthetic routes to different benzylmorpholine isomers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of synthetic routes to 2-benzylmorpholine, 3-benzylmorpholine, and 4-benzylmorpholine (N-benzylmorpholine). This document outlines various synthetic strategies, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for a given application.
The benzylmorpholine scaffold is a key structural motif in a variety of biologically active compounds. The positional isomerism of the benzyl group on the morpholine ring significantly influences the pharmacological properties of the resulting molecules. Consequently, efficient and selective synthetic access to each isomer is of great interest in medicinal chemistry and drug discovery. This guide compares and contrasts the prevalent synthetic methodologies for producing 2-, 3-, and 4-benzylmorpholine, highlighting the advantages and disadvantages of each approach.
Comparative Analysis of Synthetic Routes
The synthesis of each benzylmorpholine isomer presents unique challenges and utilizes distinct chemical transformations. The choice of a particular route may depend on factors such as the availability of starting materials, desired stereochemistry, scalability, and overall yield.
| Isomer | Synthetic Route | Starting Material(s) | Key Transformation(s) | Reported Yield | Key Advantages | Key Disadvantages |
| 2-Benzylmorpholine | Route 1: From Allylbenzene | Allylbenzene, Ethanolamine-O-sulphate | Epoxidation, Ring-opening | ~67% (for oxirane) | Readily available starting material. | Multi-step process with moderate overall yield. |
| Route 2: From L-Phenylalaninol | L-Phenylalaninol | Stereospecific rearrangement | Good | Enantiomerically pure product. | Starting material can be expensive. | |
| This compound | From 2-Amino-1-phenylethanol | 2-Amino-1-phenylethanol, Chloroacetyl chloride | Acylation, Cyclization, Reduction | Not explicitly reported | Convergent synthesis. | Multi-step; requires a strong reducing agent. |
| 4-Benzylmorpholine | N-Alkylation of Morpholine | Morpholine, Benzyl chloride/bromide | Nucleophilic substitution | High (e.g., 95% for benzoylation) | Simple, one-step reaction. High yielding. | Potential for over-alkylation if not controlled. |
Experimental Protocols
Synthesis of 2-Benzylmorpholine from Allylbenzene
This procedure involves the epoxidation of allylbenzene followed by ring-opening with ethanolamine-O-sulphate and subsequent cyclization.
Step 1: Synthesis of 2-Benzyloxirane
To a stirred mixture of allylbenzene (94.4 g) and sodium hydrogen carbonate (90.8 g) in a mixture of water (1000 mL) and dichloromethane (1300 mL), m-chloroperbenzoic acid (170.8 g) is added over 3 hours. The reaction is stirred for an additional 18 hours. The organic phase is separated, washed sequentially with saturated sodium hydrogen carbonate solution, sodium sulphite solution, and brine. After drying over magnesium sulfate and evaporation of the solvent, the resulting oil is distilled to yield 2-benzyloxirane. An improved method involves the use of N-bromosuccinimide to form an intermediate bromohydrin, which is then cyclized with sodium hydroxide to give the oxirane in a 67% overall yield.[1]
Step 2: Synthesis of 2-Benzylmorpholine
The 2-benzyloxirane is reacted with ethanolamine-O-sulphate. The resulting intermediate is then treated with sodium hydroxide to yield 2-benzylmorpholine.[1]
Synthesis of this compound via a Lactam Intermediate
This proposed route is analogous to the synthesis of 3-benzhydrylmorpholine and involves the formation and subsequent reduction of a morpholinone intermediate.
Step 1: Synthesis of N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide
2-Amino-1-phenylethanol is acylated with chloroacetyl chloride in the presence of a base to yield N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide.
Step 2: Synthesis of 5-Benzylmorpholin-3-one
The N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide undergoes base-catalyzed intramolecular cyclization to form the lactam, 5-benzylmorpholin-3-one.
Step 3: Synthesis of this compound
The lactam is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like THF to afford this compound.
Synthesis of 4-Benzylmorpholine (N-Benzylmorpholine) by N-Alkylation
This is a direct method for the synthesis of 4-benzylmorpholine.
To a stirred solution of morpholine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in a solvent like dichloromethane, benzyl chloride or benzyl bromide (1.0 equivalent) is added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water, and the organic layer is dried and concentrated to give 4-benzylmorpholine. The yield for analogous N-acylation reactions can be as high as 95%.[2]
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the synthetic routes described above.
Caption: Synthesis of 2-Benzylmorpholine from Allylbenzene.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Benzylmorpholine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Benzylmorpholine, a compound that requires careful management due to its potential hazards.
Hazard Profile of this compound
Understanding the risks associated with this compound is the first step in its safe management. Safety Data Sheets (SDS) indicate that this compound and its salts can be harmful if swallowed and toxic if they come into contact with skin or are inhaled.[1] Furthermore, they can cause severe skin burns and eye damage.[1][2] Some formulations may be flammable and are suspected of having adverse effects on fertility or the unborn child.[1]
Key Hazard Information:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1] |
| Toxic in contact with skin or if inhaled | Acute Toxicity, Dermal / Inhalation (Category 3)[1] |
| Causes severe skin burns and eye damage | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)[1][2] |
| Flammable liquid and vapor | Flammable liquids (Category 3)[1] |
| Suspected of damaging fertility or the unborn child | Reproductive toxicity (Category 2)[1] |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is crucial. The following steps provide a clear workflow for the safe disposal of this compound waste.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is imperative to wear appropriate PPE. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1]
-
Waste Collection and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound." Include any other relevant hazard warnings as indicated by the pictograms on the original container.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, heat, and sources of ignition.[1]
-
Professional Disposal: The disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[3] One recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Decontamination: Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using appropriate cleaning agents. Dispose of the cleaning materials as hazardous waste.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Benzylmorpholine
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Benzylmorpholine. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is an organic compound that is irritating to the eyes and skin.[1] While comprehensive toxicological data is not fully available, it is crucial to handle this chemical with the appropriate precautions to prevent contact and inhalation. The primary hazards are associated with its irritant properties.
The following table summarizes the mandatory personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield. | Protects against splashes and airborne droplets that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents direct skin contact, which can cause irritation.[1] Always inspect gloves for integrity before use. |
| Body Protection | A long-sleeved laboratory coat. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of any vapors or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure risk. The following protocol outlines the procedural steps for safe handling.
Preparation and Pre-Handling Checklist
-
Verify Engineering Controls: Ensure that a chemical fume hood is operational and certified. Confirm the accessibility and functionality of the nearest eyewash station and safety shower.
-
Assemble PPE: Gather all required PPE as specified in the table above. Ensure all items are in good condition.
-
Prepare Work Area: The designated workspace within the fume hood should be clean, uncluttered, and free of incompatible materials.
-
Review Safety Data Sheet (SDS): Although a specific, comprehensive SDS for this compound may not be readily available, review the SDS for morpholine and other similar benzyl derivatives to understand the general hazards.
Handling the Compound
-
Don PPE: Put on all required personal protective equipment before handling the chemical container.
-
Transfer and Weighing: Conduct all transfers and weighing of this compound inside a chemical fume hood to contain any potential vapors.
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the release of vapors and accidental spills.[2]
-
Avoid Incompatible Materials: Store this compound away from strong oxidizing agents.[1]
Emergency Procedures
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
In Case of a Spill: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound, including unused product, contaminated absorbent materials, and disposable PPE (such as gloves), in a clearly labeled, dedicated hazardous waste container.
-
Container Management: The waste container must be kept tightly closed and stored in a designated, well-ventilated waste accumulation area. Do not mix with incompatible waste streams. As a non-halogenated organic compound, it should be disposed of in a container specifically for this category of waste.
Disposal Procedure
-
Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[4]
-
Labeling: Ensure the hazardous waste container is accurately labeled with its contents.
-
Contaminated Packaging: Dispose of the original, empty container as unused product in the designated hazardous waste container.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
